Product packaging for Decyl methacrylate(Cat. No.:CAS No. 3179-47-3)

Decyl methacrylate

Cat. No.: B1582860
CAS No.: 3179-47-3
M. Wt: 226.35 g/mol
InChI Key: GTBGXKPAKVYEKJ-UHFFFAOYSA-N
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Description

Significance and Research Context of Methacrylate (B99206) Esters in Polymer Systems

Methacrylate esters are a class of chemical compounds derived from methacrylic acid that are widely used as building blocks for polymers, resins, and various industrial coatings. marketresearchintellect.com Their versatility allows for the enhancement of polymer properties such as flexibility, durability, and resistance to environmental factors. marketresearchintellect.com The specific length of the alkyl chain in methacrylate esters plays a crucial role in determining the final characteristics of the polymer. Longer alkyl chains, such as the decyl group in decyl methacrylate, contribute to increased hydrophobicity, flexibility, and lubricity in the resulting polymer. polysciences.com This makes them valuable in applications requiring water resistance and reduced friction. polysciences.com

The polymerization of methacrylate esters can be achieved through various methods, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques. cmu.edu These methods allow for the synthesis of polymers with well-defined structures and desired properties. cmu.edu Copolymers, which are formed by the polymerization of two or more different monomers, are also common. For instance, this compound can be copolymerized with other monomers like styrene (B11656) to create materials with a specific balance of properties. tandfonline.com

The significance of methacrylate-based polymers extends to numerous fields. In the automotive and construction industries, they are used for lightweight components and weather-resistant coatings. marketresearchintellect.com In the biomedical field, their biocompatibility makes them suitable for applications such as drug delivery systems and dental materials. ontosight.ainih.gov

Historical Perspectives on this compound Research Trajectories

Research into methacrylic ester polymers dates back to the 1930s with the commercialization of poly(methyl methacrylate) (PMMA). researchgate.net Initially used in applications like safety glass and aircraft canopies due to its transparency and shatter resistance, the field of methacrylate polymers quickly expanded. researchgate.net The development of various methacrylate esters with different alkyl chain lengths allowed for the fine-tuning of polymer properties for a wider range of applications.

While early research focused heavily on shorter-chain methacrylates like methyl methacrylate, the unique contributions of longer-chain variants like this compound gained attention for specific applications. For instance, the incorporation of long-chain alkyl methacrylates into lubricating oils as viscosity modifiers and pour point depressants has been an area of study. tandfonline.com These additives help to maintain the viscosity of the oil over a range of temperatures and prevent it from solidifying at low temperatures. tandfonline.com

The synthesis of this compound itself has been a subject of research, with methods involving the reaction of methacrylic acid with decyl alcohol. tandfonline.comchemicalbook.com The optimization of these synthesis routes to achieve high yields and purity has been a practical focus for industrial applications.

Current Paradigms and Emerging Research Frontiers for this compound-Based Materials

Current research on this compound and other methacrylate esters is focused on developing "smart" or functional materials with responsive properties. This includes the creation of polymers that can respond to external stimuli such as temperature, pH, or light. researchgate.net

A significant area of emerging research is in the biomedical and dental fields. researchgate.net There is a drive to develop new dental resin composites with improved longevity and performance. researchgate.net Research is exploring the use of various monomers and fillers to enhance the mechanical and biological properties of these materials. For example, efforts are being made to create antimicrobial dental materials to combat secondary caries, a common reason for the failure of dental restorations. mdpi.com

Furthermore, the development of novel polymerization techniques continues to be a key research frontier. Controlled polymerization methods offer precise control over the polymer architecture, leading to materials with highly specific and predictable properties. cmu.edu This opens up possibilities for creating advanced materials for high-performance applications. The synthesis of copolymers incorporating this compound with other functional monomers is also an active area of investigation, aiming to create materials with a unique combination of properties for applications in coatings, adhesives, and elastomers. amanote.commarketresearchfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B1582860 Decyl methacrylate CAS No. 3179-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h2,4-12H2,1,3H3
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InChI Key

GTBGXKPAKVYEKJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCOC(=O)C(=C)C
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Molecular Formula

C14H26O2
Record name DECYL METHACRYLATE
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Related CAS

29320-53-4
Record name Poly(decyl methacrylate)
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DSSTOX Substance ID

DTXSID6024915
Record name Decyl methacrylate
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Molecular Weight

226.35 g/mol
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Physical Description

Decyl methacrylate is a clear light tan liquid. Insoluble in water. (NTP, 1992)
Record name DECYL METHACRYLATE
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Solubility

Insoluble (NTP, 1992)
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CAS No.

3179-47-3
Record name DECYL METHACRYLATE
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Synthetic Methodologies and Reaction Pathway Elucidation for Decyl Methacrylate

Esterification Reactions for Decyl Methacrylate (B99206) Synthesis

Esterification, the process of forming an ester from an alcohol and an acid or an acid derivative, is central to the synthesis of decyl methacrylate. The two primary approaches are the direct esterification of methacrylic acid with decanol (B1663958) and the reaction of methacryloyl chloride with decanol.

Acid-Catalyzed Esterification of Methacrylic Acid with Decanol

A widely employed method for synthesizing this compound involves the direct esterification of methacrylic acid with decanol using an acid catalyst. nbu.ac.in This reaction is reversible, necessitating strategies to drive the chemical equilibrium toward the formation of the desired ester product.

The acid-catalyzed esterification follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The oxygen atom of decanol then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, yielding the protonated ester. The final step involves the deprotonation of the ester, which regenerates the acid catalyst and produces this compound. masterorganicchemistry.com The continuous removal of water is a critical step to shift the reaction equilibrium towards the product side.

To maximize the yield of this compound, several reaction parameters must be optimized, including the molar ratio of the reactants, the concentration of the catalyst, the reaction temperature, and the duration of the reaction. nbu.ac.in The addition of a polymerization inhibitor, such as hydroquinone (B1673460), is also crucial to prevent the unwanted polymerization of both the methacrylic acid and the resulting this compound. nbu.ac.in

Various acid catalysts can be used for this reaction. While strong mineral acids like sulfuric acid are effective, they can present challenges such as equipment corrosion and the formation of unwanted byproducts. chemicalbook.com Solid acid catalysts, including ion-exchange resins like Amberlyst-15, provide a more environmentally friendly alternative with easier separation from the reaction mixture. The effectiveness of these solid catalysts is influenced by their acidity and porous structure.

Research has focused on identifying the optimal combination of these conditions. For example, a study demonstrated that using sulfuric acid as a catalyst at room temperature for 48 hours can result in a quantitative yield of this compound after purification. chemicalbook.com Another set of conditions involves reacting methacrylic acid with n-decyl alcohol in a 1.1:1 molar ratio with concentrated H2SO4 as a catalyst and hydroquinone as an inhibitor in toluene, with heating up to 130 °C. nbu.ac.in

Table 1: Exemplary Reaction Conditions for this compound Synthesis via Acid-Catalyzed Esterification

ParameterValueReference
Reactants Methacrylic Acid, 1-Decanol chemicalbook.com
Catalyst Sulfuric acid chemicalbook.com
Solvent None (neat) chemicalbook.com
Temperature 20 °C chemicalbook.com
Reaction Time 48 hours chemicalbook.com
Purification Silica (B1680970) gel chromatography chemicalbook.com
Yield Quantitative chemicalbook.com

Continuous flow reactors are increasingly being adopted for the production of specialty chemicals like this compound. acs.org These systems offer significant advantages over traditional batch reactors, such as superior heat and mass transfer, enhanced safety profiles, and the potential for greater throughput and more consistent product quality. acs.org In a typical continuous flow process for this compound synthesis, the reactants and catalyst are continuously fed into a heated reactor, and the product stream is constantly withdrawn. A common configuration involves a packed bed reactor containing a solid acid catalyst. This design allows for the efficient removal of water, often through reactive distillation, which helps to drive the reaction to completion. The residence time of the reactants within the reactor is a key parameter that is precisely controlled to maximize the conversion to the desired product. While the application of continuous flow to this compound synthesis is established, detailed studies on this specific process are part of broader research into continuous polymerization techniques. nih.govnih.gov

Optimization of Reaction Conditions and Catalyst Systems for High Yields

Acyl Chloride Routes for this compound Synthesis

An alternative synthetic route that avoids the equilibrium limitations of direct esterification utilizes a more reactive carboxylic acid derivative, such as an acyl chloride. This method is often preferred when direct esterification proves to be slow or requires excessively harsh conditions.

The reaction of methacryloyl chloride with decanol offers a high-yield pathway to this compound. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrogen chloride (HCl) gas produced as a byproduct. The reaction is generally much faster than acid-catalyzed esterification and can often be conducted at lower temperatures. The mechanism involves the nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acyl chloride, which leads to the formation of a tetrahedral intermediate. The subsequent elimination of a chloride ion, facilitated by the base, yields the final ester product. The high reactivity of methacryloyl chloride necessitates careful control of the reaction conditions to prevent the formation of side products.

Comparative Analysis of Esterification Efficiencies and Byproduct Formation

The synthesis of this compound via esterification can be achieved through several routes, with the most common being direct acid-catalyzed esterification and reaction involving an acyl chloride. The efficiency and byproduct profile of these methods vary significantly.

Direct acid-catalyzed esterification of methacrylic acid with decyl alcohol is a prevalent method due to its simplicity and scalability. This equilibrium-driven reaction typically employs a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net To drive the reaction toward the product side and achieve high yields, continuous removal of the water byproduct is essential. Studies have demonstrated that this method can achieve quantitative yields, though reaction times can be long, sometimes up to 48 hours. chemicalbook.com The primary byproduct is water, but side reactions can occur. Insufficient removal of water can limit the conversion rate, as the esterification of methacrylic acid is a thermodynamically limited reaction. mdpi.com

An alternative pathway involves the reaction of methacryloyl chloride with decyl alcohol. This method is often faster and offers better control over reaction completion due to the high reactivity of the acyl chloride. The reaction is typically conducted in the presence of a base like pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct. While this route can be highly efficient, the primary byproduct, HCl, is corrosive, and its salt form (e.g., triethylamine hydrochloride) must be separated from the product mixture. researchgate.net

Another source of byproducts in methacrylate synthesis, particularly when using methacrylic anhydride, is the formation of methacrylic acid itself. researchgate.netmdpi.com Furthermore, under certain conditions, side reactions such as the Michael addition of the alcohol to the methacrylate double bond can occur, leading to the formation of undesired oligomers and other impurities. googleapis.comtandfonline.com

Table 1: Comparative Analysis of Esterification Methods for this compound Synthesis

Method Reactants Catalyst/Reagent Typical Yield Primary Byproducts Advantages Limitations
Direct Acid-Catalyzed Esterification Methacrylic Acid, Decyl Alcohol Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA) researchgate.net High to Quantitative chemicalbook.com Water Simplicity, Scalability, Low-cost catalyst Equilibrium-limited, Requires continuous water removal, Potentially long reaction times mdpi.com
Acyl Chloride Route Methacryloyl Chloride, Decyl Alcohol Pyridine or Triethylamine High Hydrochloric Acid (HCl) / Amine Salt researchgate.net Faster reaction, Better control over completion Corrosive and volatile reactants, Byproduct salt removal required researchgate.net
Anhydride Route Methacrylic Anhydride, Decyl Alcohol 4-dimethylaminopyridine (DMAP) mdpi.com High Methacrylic Acid researchgate.netmdpi.com Avoids formation of water or HCl Catalyst toxicity, Byproduct acid removal necessary mdpi.com

Transesterification Approaches to this compound

Transesterification is an alternative and industrially significant route for the production of higher methacrylates like this compound. This process involves the reaction of a readily available alkyl methacrylate, typically methyl methacrylate (MMA), with a higher molecular weight alcohol, in this case, decyl alcohol. chemcess.comgoogle.com The reaction is an equilibrium process where the alcohol group of the ester is exchanged. To achieve high conversion rates, the lower-boiling alcohol byproduct, methanol (B129727), is continuously removed from the reaction mixture, often as an azeotrope with the starting methyl methacrylate. google.comgoogle.com

Catalytic Transesterification Pathways

The transesterification of methyl methacrylate with heavier alcohols is facilitated by a variety of catalysts. Both homogeneous and heterogeneous catalysts have been employed to improve reaction rates and selectivity.

Common catalysts include:

Lithium Compounds : Lithium salts such as lithium carbonate (Li₂CO₃) and lithium hydroxide (B78521) (LiOH) have proven to be effective catalysts. google.com Processes have been developed that use very low concentrations of these catalysts, which are added incrementally during the reaction to maintain activity. google.com Lithium alkoxides, generated in situ from alcohols and reagents like lithium diisopropylamide (LDA), are also used. nih.gov

Tin-Based Catalysts : Organotin compounds like dibutyltin (B87310) oxide (DBTO) have historically been used for transesterification reactions. google.com

Alkali and Alkaline Earth Metal Complexes : More recently, bulky magnesium(II) and sodium(I) complexes derived from substituted phenols (e.g., 2,6-di-tert-butyl-p-cresol) have been developed as highly efficient and chemoselective catalysts for the transesterification of methyl methacrylate under mild conditions. rsc.org

Solid Acid Catalysts : Heterogeneous catalysts such as zirconium sulfate (B86663) and sulfonic acid ion-exchange resins have also been investigated for the esterification and transesterification of methacrylates, offering advantages in terms of catalyst separation and reuse. google.com

Evaluation of Reagents and Reaction Selectivity

The primary reagents for this synthesis pathway are methyl methacrylate and a higher alcohol, such as decyl alcohol or a similar long-chain alcohol like lauryl alcohol or stearyl alcohol. chemcess.comgoogle.com The reaction's success hinges on selectively promoting the transesterification reaction while preventing undesirable side reactions, most notably the polymerization of the methacrylate monomers. google.com

To prevent polymerization at the elevated temperatures often required for the reaction and distillation, polymerization inhibitors such as hydroquinone are typically added to the reaction mixture. google.com

The choice of catalyst is crucial for reaction selectivity. For instance, a key challenge is to avoid Michael-type addition of the alcohol to the carbon-carbon double bond of the methacrylate, a side reaction that can occur under basic conditions. tandfonline.com Recently developed magnesium(II) and sodium(I) bisphenoxide catalysts have shown high chemoselectivity, effectively promoting transesterification with a wide range of primary and secondary alcohols while minimizing side reactions. rsc.org The use of an azeotrope-forming compound, such as hexane (B92381), can be employed to facilitate the removal of the methanol byproduct at a temperature below the boiling point of the methyl methacrylate/methanol azeotrope, further enhancing process control and efficiency. google.com

Table 2: Catalysts and Reagents in Transesterification for Higher Methacrylates

Catalyst Type Specific Examples Primary Reagents Key Process Features
Lithium Compounds Lithium Carbonate, Lithium Hydroxide, Lithium Alkoxides google.comnih.gov Methyl Methacrylate, Decyl Alcohol (or other heavy alcohols) google.com Incremental catalyst addition; Removal of methanol as an azeotrope. google.com
Tin-Based Catalysts Dibutyltin Oxide (DBTO) google.com Alkyl (meth)acrylate, Alcohol google.com Traditional catalyst system; Azeotropic removal of byproduct alcohol. google.com
Bulky Metal Bisphenoxides Mg(PBTP), Na₂(PBTP), Mg(BHT)₂ rsc.org Methyl Methacrylate, Primary/Secondary Alcohols rsc.org High chemoselectivity; Mild reaction conditions (25 °C); Lack of toxic metals. rsc.org
Solid Acid Catalysts Zirconium Sulfate, Cation Exchange Resins google.com Methacrylic Acid/Methyl Methacrylate, Higher Alcohols google.com Heterogeneous catalysis, allowing for easier catalyst separation.

Purification Techniques for this compound Monomer

Achieving high purity of the this compound monomer is critical for its subsequent use in polymerization, as impurities can adversely affect the properties of the resulting polymer. Purification typically involves removing unreacted starting materials, catalysts, byproducts, and polymerization inhibitors.

Distillation and Vacuum Distillation Protocols

Distillation is a primary method for purifying this compound. Given the monomer's relatively high boiling point (e.g., 126 °C at 10 mm Hg), vacuum distillation is the preferred technique. chemicalbook.com Operating under reduced pressure lowers the boiling point, which helps to prevent thermal stress and unwanted polymerization of the monomer during purification. google.com

This technique is effective for separating the this compound product from less volatile components, such as residual catalysts, oligomeric byproducts, and polymerization inhibitors like hydroquinone. It can also separate the product from more volatile unreacted starting materials. google.com In industrial settings, fractional distillation columns are used to achieve a high degree of purity. google.com

Chromatographic Purification Methods in this compound Synthesis

For laboratory-scale synthesis and to achieve very high purity, column chromatography is a widely used purification method. chemicalbook.com Silica gel is the most common stationary phase for the purification of this compound. chemicalbook.com

The crude product mixture is loaded onto a silica gel column, and a solvent system, typically a non-polar/polar gradient, is used as the eluent. A common eluent system is a gradient of hexane and ethyl acetate (B1210297). chemicalbook.comresearchgate.net This method effectively separates the desired this compound monomer from unreacted decyl alcohol, residual methacrylic acid, and other polar or non-polar byproducts formed during the synthesis. chemicalbook.com The separation is based on the differential adsorption of the components onto the silica gel, allowing for the collection of pure fractions of the product.

Assessment of Purity and Residual Monomer Content

The determination of purity and the quantification of residual monomers are critical quality control steps in the production and application of this compound and its polymers. Various analytical techniques are employed to ensure the material meets required specifications, as residual monomers can affect the polymer's properties and may be undesirable in certain applications.

A typical commercial sample of a methacrylate monomer like methyl methacrylate (MMA) has a specified purity of ≥ 99.8% (w/w). ecetoc.org For iso-decyl methacrylate (IDMA), a common specification for purity is a minimum of 98.0%. jamorin.com The assessment of this compound purity and the analysis of its residual content in polymeric materials are commonly performed using chromatographic and spectroscopic methods.

Chromatographic Techniques

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful and widely used methods for purity assessment and residual monomer analysis.

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a robust and sensitive technique for determining residual monomers. tandfonline.compolymersolutions.com For the analysis of residual acrylic monomers in acrylic resins, a GC-MS method has been developed with limits of quantification (LOQs) in the range of 1–10 mg/kg for liquid resins and 3–50 mg/kg for solid resins. chrom-china.com The method demonstrated good linearity and recoveries ranging from 84.4% to 108.6%. chrom-china.com For residual monomer determination in polymers, multiple headspace extraction (MHS) combined with GC is a valuable technique as it often requires minimal sample preparation, avoiding the need for polymer dissolution. tandfonline.comaidic.ithpst.cz In a study on polymethyl methacrylate (PMMA), MHS-GC-MS was used to determine the residual methyl methacrylate content. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is another principal method for the analysis of methacrylate monomers. 43.230.198researchgate.net Reverse-phase HPLC with a C18 or other suitable column can effectively separate this compound from impurities. sielc.comusm.my A common mobile phase consists of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for MS-compatible applications. sielc.com One study on the analysis of 12 acrylate (B77674) compounds using HPLC reported detection limits of 0.03-0.08 mg/kg and recoveries between 85.4% and 110.7%. e3s-conferences.org HPLC can be used to quantify residual methacrylic acid or decyl alcohol to assess the purity of this compound.

Spectroscopic Techniques

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), are instrumental in characterizing the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity verification of this compound. impactfactor.org ¹H NMR can confirm the formation of the ester by identifying characteristic peaks for the methacrylate vinyl protons (typically between δ 5.5 and 6.1 ppm) and the protons of the decyl chain. impactfactor.org The absence of signals corresponding to residual methacrylic acid or decyl alcohol indicates high purity. High-resolution NMR has been used to analyze end groups in polymers like PMMA, providing detailed information about the polymer structure. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the functional groups present in the this compound molecule. Key characteristic peaks include the C=O stretching vibration of the ester group at approximately 1720 cm⁻¹ and the C=C stretching vibration of the methacrylate double bond around 1635 cm⁻¹. impactfactor.org

The following table summarizes the analytical methods used for the assessment of this compound and related methacrylates.

Analytical TechniqueApplicationKey Findings/ParametersCitations
Gas Chromatography-Mass Spectrometry (GC-MS) Determination of residual acrylic monomers in acrylic resins.LOQs: 1-10 mg/kg (liquid resin), 3-50 mg/kg (solid resin). Recoveries: 84.4%-108.6%. chrom-china.com chrom-china.com
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of residual monomers.Can separate this compound from impurities like methacrylic acid and decyl alcohol. sielc.com sielc.come3s-conferences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural verification and purity assessment.Confirms ester group formation and absence of residual reactants. impactfactor.org impactfactor.org
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Characteristic peaks at ~1720 cm⁻¹ (C=O) and ~1635 cm⁻¹ (C=C). impactfactor.org impactfactor.org
Multiple Headspace Extraction-Gas Chromatography (MHS-GC) Quantification of residual monomers in polymers.No sample pre-treatment (dissolution) needed. tandfonline.comaidic.it tandfonline.comaidic.it

Polymerization Mechanisms and Kinetics of Decyl Methacrylate

Free Radical Polymerization of Decyl Methacrylate (B99206)

Free radical polymerization is a primary method for synthesizing polymers from decyl methacrylate. This process is typically initiated by the decomposition of a radical initiator, which generates free radicals that react with the monomer to begin the polymerization process. nih.gov

Homopolymerization Kinetics of this compound

The study of the homopolymerization kinetics of this compound provides fundamental insights into the reaction rates and mechanisms that govern the formation of poly(this compound).

The initiation of this compound polymerization involves the generation of free radicals from an initiator molecule. nih.gov Common initiators for free radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). researchgate.netmdpi.com The choice of initiator significantly influences the polymerization process and the final polymer properties. acs.org

The initiation process can be broken down into two main steps: the decomposition of the initiator to form primary radicals, and the addition of these radicals to the first monomer molecule to start a polymer chain. mdpi.com The efficiency of the initiator, which is the fraction of radicals that successfully initiate polymerization, is a critical factor. acs.org Peroxide initiators generally exhibit higher efficiencies compared to azo compounds. acs.org

Studies have compared the use of AIBN and BPO in the homopolymerization of this compound. researchgate.net Research indicates that the molecular weight of the resulting poly(this compound) is higher when BPO is used as the initiator compared to AIBN under similar conditions. researchgate.net This can be attributed to the different decomposition kinetics and efficiencies of the two initiators. Bifunctional initiators, which possess two peroxide groups with different thermal stabilities, have also been investigated. These initiators can lead to higher polymerization rates and high polymer molecular weights simultaneously. chem-soc.siresearchgate.net

The selection of an initiator is also dependent on the desired reaction temperature. For instance, low-temperature initiators like 2,2′-azobis(2,4-dimethylvaleronitrile) (ADMVN) can be used for suspension polymerization of methacrylates at lower temperatures. mdpi.com The concentration of the initiator is another crucial parameter; it can be varied to control the molecular weight of the resulting polymer. nih.gov

Table 1: Common Initiators for this compound Polymerization

Initiator NameChemical ClassTypical Decomposition TemperatureKey Characteristics
Azobisisobutyronitrile (AIBN)Azo Compound60-80°CWidely used, predictable decomposition kinetics. researchgate.netmdpi.com
Benzoyl Peroxide (BPO)Peroxide70-90°CHigher initiator efficiency, can induce transfer reactions. researchgate.netmdpi.com
1,1-di(tert-butylperoxy)cyclohexaneBifunctional PeroxideStaged decompositionAllows for high reaction rates and high molecular weights. chem-soc.si
2,2'-azobis(2,4-dimethylvaleronitrile) (ADMVN)Azo CompoundLower temperatures (e.g., 25°C)Suitable for low-temperature polymerization processes. mdpi.com

Following initiation, the polymer chain grows through the propagation step, where monomer units are sequentially added to the growing radical chain. rsc.org The termination step concludes the growth of a polymer chain, typically through combination or disproportionation of two growing radicals. sciepub.com

The propagation rate coefficient (k_p) and the termination rate coefficient (k_t) are fundamental parameters in polymerization kinetics. For methacrylates, propagation is generally a chemically controlled process up to high monomer conversions, meaning k_p is largely independent of conversion in this range. rsc.org However, the termination reaction is often diffusion-controlled from the early stages of polymerization, as it involves the encounter of two large macroradicals. researchgate.net

Studies on the bulk polymerization of dothis compound (a close analog to this compound) have shown that the termination rate coefficient (k_t) remains relatively constant at initial stages of conversion. acs.orgcmu.edu The long alkyl chain of this compound can influence the mobility of the polymer chains and thus affect the termination kinetics. tandfonline.com The steric hindrance provided by the bulky ester group in methacrylates also plays a significant role in controlling the termination rate. acs.orgcmu.edu

At elevated temperatures, the propagation step in methacrylate polymerization can become reversible, a phenomenon known as depropagation. tue.nl This reverse reaction, where a monomer unit is eliminated from the growing polymer chain, becomes more significant as the temperature increases and can lead to a ceiling temperature above which polymerization does not occur. tue.nl

For methacrylates, depropagation starts to become a significant factor at temperatures above 160°C, and the rate of polymerization can approach zero above 210°C. tue.nl The enthalpy and entropy of polymerization are key thermodynamic parameters that govern the equilibrium between propagation and depropagation. For n-dothis compound, the enthalpy of polymerization has been estimated to be in the range of -50 to -60 kJ/mol, with an entropy of -105 to -127 J/(mol·K). acs.orgcapes.gov.brresearchgate.net These values are in good agreement with data for other methacrylates, suggesting that a universal set of values could potentially be used for modeling high-temperature methacrylate polymerizations. acs.org

The relative importance of depropagation increases with both increasing temperature and decreasing monomer concentration. acs.orgcapes.gov.br This has significant implications for industrial processes that are often run at higher temperatures to achieve faster reaction rates. researchgate.net

The gel effect, also known as the Trommsdorff–Norrish effect, is a phenomenon observed in free-radical polymerization characterized by a significant autoacceleration of the reaction rate at high conversions. wikipedia.org This effect is caused by a decrease in the termination rate due to the increased viscosity of the polymerization medium, which hinders the diffusion of large polymer radicals. researchgate.netwikipedia.org

In the bulk polymerization of n-dothis compound, a notable suppression of the gel effect has been observed. tandfonline.com This is likely due to a chain transfer reaction to the long alkyl group of the ester, which reduces the average molecular weight and mitigates the sharp increase in viscosity that typically causes the gel effect. tandfonline.comresearchgate.net However, this chain transfer can also lead to the formation of a crosslinked polymer network, especially at lower polymerization temperatures and initiator concentrations. tandfonline.com The resulting crosslinked structure is generally a very loose network. tandfonline.comresearchgate.net

Depropagation Kinetics and Temperature Dependence in Methacrylate Polymerization

Copolymerization of this compound with Diverse Monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers for specific applications. jamorin.com The reactivity ratios of the comonomers are crucial parameters that describe the tendency of each monomer to react with a growing polymer chain ending in either of the two monomer units. scielo.brrsc.org

This compound has been successfully copolymerized with monomers such as:

Styrene (B11656): Copolymers of this compound and styrene are synthesized for use as viscosity index improvers. researchgate.net The reactivity ratios for this system have been determined, with values of 0.35 for this compound and 0.45 for styrene, indicating the formation of a random copolymer. researchgate.net

Decene-1: In copolymerization with decene-1, this compound is significantly more reactive (r₁ = 1.33) than decene-1 (r₂ = 0.2). scirp.org Decene-1 cannot homopolymerize under these conditions, limiting its incorporation into the copolymer. scirp.org

Dothis compound and Methyl Methacrylate: Studies have investigated the copolymerization kinetics of dothis compound with methyl methacrylate, often in solution, to understand the influence of initiator type and monomer composition on the reaction rate and polymer properties. chem-soc.siresearchgate.net

2-Diisopropylaminoethyl Methacrylate: Copolymers of this compound and 2-diisopropylaminoethyl methacrylate have been produced in solution. uktradeinfo.com

Other Acrylates and Methacrylates: this compound can be copolymerized with a wide range of other acrylic and methacrylic monomers to modify properties like hydrophobicity, chemical resistance, and glass transition temperature. jamorin.com

The choice of comonomer and the copolymerization conditions allows for the fine-tuning of the final polymer's characteristics to meet the demands of various applications.

Table 2: Reactivity Ratios for Copolymerization of this compound (M1) with Various Comonomers (M2)

Comonomer (M2)r1 (this compound)r2 (Comonomer)Polymerization ConditionsReference
Styrene0.350.45Solution polymerization researchgate.net
Decene-11.330.2Radical copolymerization scirp.org
Radical Copolymerization with Methyl Methacrylate

The free-radical copolymerization of this compound (DMA), often studied using its close analog dothis compound (DDMA), with methyl methacrylate (MMA) is a key process for producing polymers with tailored properties. chem-soc.siresearchgate.net The kinetics and resulting copolymer structure are highly dependent on the reactivity of the monomers and the conditions of the polymerization.

Reactivity Ratios and Monomer Sequence Distribution

Reactivity ratios are critical parameters in copolymerization as they describe the tendency of a propagating radical to add a monomer of its own kind versus the comonomer. mdpi.com For most methacrylate pairs, the reactivity ratios are close to unity, suggesting a tendency to form random copolymers. researchgate.net In the copolymerization of styrene (Sty) with dothis compound (DDMA), the reactivity ratios were determined to be r₁(Sty) = 0.52 and r₂(DDMA) = 0.42, indicating a tendency toward a more alternating structure than a purely random one. srce.hr For the methyl methacrylate (MMA)/2-(diisopropylamino)ethyl methacrylate (DPA) system, the reactivity ratios were found to be nearly ideal (r₁ = 0.99, r₂ = 1.00), leading to an ideal random copolymerization. researchgate.net

The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution. sapub.org When r₁r₂ is close to 1, a random distribution of monomer units along the polymer chain is expected. researchgate.netsapub.org If r₁r₂ approaches 0, the monomers tend to add in an alternating sequence. For many methacrylate systems, the product is less than 1 but not zero, indicating a predominantly random copolymer with some tendency toward alternation. srce.hrsapub.org This monomer sequence distribution significantly influences the final properties of the material. sapub.org

Table 1: Reactivity Ratios for Various Methacrylate Copolymer Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer Structure TendencyReference
StyreneDothis compound (DDMA)0.520.420.218Alternating srce.hr
StyreneOctathis compound (ODMA)0.580.450.261Alternating srce.hr
Methyl Methacrylate (MMA)2-(diisopropylamino)ethyl methacrylate (DPA)0.991.000.990Ideal Random researchgate.net
Dothis compound (DDMA)2-N-morpholinoethyl methacrylate (MEMA)0.861.050.903Random researchgate.net
Influence of Initiator Functionality on Copolymerization Kinetics

The choice of initiator, particularly its functionality, has a profound impact on the kinetics of copolymerization. Studies comparing conventional monofunctional initiators, like benzoyl peroxide (BPO), with bifunctional initiators, such as 1,1-di(tert-butylperoxy)cyclohexane (BPCH), have demonstrated significant differences in reaction outcomes for the dothis compound (DDMA) and methyl methacrylate (MMA) system. chem-soc.siresearchgate.netresearchgate.net

Table 2: Effect of Initiator Functionality on Dothis compound (DDMA) / Methyl Methacrylate (MMA) Copolymerization

Initiator TypeKey CharacteristicsEffect on Reaction RateEffect on Molecular WeightPolymerization TimeReference
Monofunctional (e.g., BPO)Single peroxide group, decomposes at once.Lower compared to bifunctional.Inverse relationship with rate.Standard chem-soc.siresearchgate.net
Bifunctional (e.g., BPCH)Two peroxide groups, sequential decomposition.Significantly higher rates.High molecular weight achieved at high rates.Reduced by up to 50% chem-soc.siresearchgate.netresearchgate.net
Copolymerization with Other (Meth)acrylate Derivatives

The properties of the resulting copolymers are a function of the comonomers used. For instance, in zirconocene-catalyzed copolymerizations of methyl methacrylate with various n-alkyl methacrylates (including butyl, hexyl, and stearyl methacrylate), the reactivity ratios and resulting monomer dyad distributions were determined to control the final polymer structure and thermal properties like the glass-transition temperature (Tg). Copolymers of 2-diisopropylaminoethyl methacrylate with this compound are used in specific industrial applications, highlighting the tunability of properties through comonomer selection. taricsupport.com

Dodecyl Acrylate (B77674) and Dothis compound Systems

The copolymerization of this compound with other long-chain alkyl methacrylates, such as dothis compound (DDMA), is a key area of research. Studies have investigated the free-radical polymerization kinetics of these systems. For instance, the copolymerization of methyl methacrylate (MMA) and DDMA has been studied, revealing that the polymerization rate follows the order: DDMA > DDMA/MMA > MMA. chem-soc.si This suggests that the longer alkyl chain of DDMA influences the reactivity of the monomer. The use of bifunctional initiators in these systems has been shown to achieve high reaction rates and high polymer molecular masses simultaneously. chem-soc.siresearchgate.net

In the context of lubricant additives, copolymers of dothis compound and vinyl acetate (B1210297) have been synthesized and evaluated as viscosity index improvers and pour point depressants. researchgate.net The thermal stability, viscosity index, and molecular weights of these copolymers were found to be higher than that of the homopolymer of DDMA. researchgate.net

Furfuryl Methacrylate Copolymerization and Diels-Alder Adducts

A novel area of research involves the copolymerization of this compound with furfuryl methacrylate (FM) to create polymer networks with unique properties. chemistryviews.orgnih.govkaust.edu.sanih.gov These copolymers can undergo a reversible Diels-Alder (DA) reaction, a type of [4+2] cycloaddition, which allows for the formation of cross-linked materials with tunable properties. chemistryviews.orgresearchgate.net

In one study, random copolymers of this compound and furfuryl methacrylate were cross-linked using a dimaleimide-substituted tetraphenylethene (TPE-2MI). nih.govkaust.edu.sa This cross-linking induced strong fluorescence emission, which could be reversibly turned "on" and "off" by controlling the temperature to favor either the DA or retro-DA reaction. chemistryviews.orgnih.govnih.gov The furan (B31954) groups on the copolymer chains react with the maleimide (B117702) groups of the cross-linker in a DA reaction at lower temperatures (e.g., below 80°C), leading to a cross-linked, emissive network. nih.gov At higher temperatures (e.g., ≥130°C), the retro-DA reaction dominates, cleaving the cross-links and quenching the fluorescence. nih.gov This temperature-responsive behavior has potential applications in smart coatings and information security. chemistryviews.org

The synthesis of these copolymers is often achieved through controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net

Oligo(Ethylene Glycol) Methyl Ether Methacrylates in Copolymer Systems

Copolymers of this compound with oligo(ethylene glycol) methyl ether methacrylates (OEGMA) are of interest due to their thermoresponsive properties. mdpi.comx-mol.netrsc.org These comb-like copolymers exhibit a lower critical solution temperature (LCST), which can be tuned by altering the copolymer composition and the length of the OEG side chains. mdpi.comrsc.org

The free radical copolymerization of OEGMAs with other monomers is a common synthetic route. mdpi.com For example, copolymers of di(ethylene glycol) methyl ether methacrylate (DEGMA) and N,N-dimethylacrylamide (DMAM) have been synthesized using AIBN as an initiator. mdpi.com Similarly, amphiphilic copolymers have been prepared by copolymerizing a poly(ethylene glycol) methacrylate with a terminal hydroxyl group (PEGOHMA) with hydrophobic methacrylates like dothis compound. acs.org These copolymers can form various architectures, including diblock, triblock, and star polymers. acs.org The properties of these copolymers in solution and in bulk are significantly influenced by the presence and composition of the OEGMA units. mdpi.comacs.org

Other Alkyl Methacrylate Co-monomers in Sustainable Polymer Synthesis

This compound is also utilized in the synthesis of sustainable polymers by copolymerizing it with bio-based monomers. impactfactor.orgnih.govsciencescholar.usresearchgate.net An example is the emulsion copolymerization of this compound with β-myrcene, a terpene derived from renewable resources. impactfactor.org This approach aims to create more environmentally friendly elastomers. impactfactor.org The polymerization is typically carried out using an emulsifier like sodium dodecyl sulfate (B86663) and an initiator such as ammonium (B1175870) persulfate. impactfactor.orgsciencescholar.us The properties of the resulting copolymers, including their glass transition temperature and thermal stability, are influenced by the structure of the methacrylate comonomer. impactfactor.org

Furthermore, copolymers of lauryl methacrylate (LMA), another long-chain alkyl methacrylate, with dibutyl itaconate (DBI), a bio-based monomer, have been synthesized via emulsion polymerization to develop sustainable pressure-sensitive adhesives. nih.gov The incorporation of LMA provides a low glass transition temperature and flexibility to the polymer film. nih.gov

Living/Controlled Radical Polymerization Techniques for this compound

Living/controlled radical polymerization (L/CRP) techniques are powerful tools for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. nih.gov Two prominent L/CRP methods applied to this compound are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile L/CRP technique that can be applied to a wide range of monomers, including this compound. sigmaaldrich.comresearchgate.net The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization by reversibly transferring between active and dormant polymer chains. scispace.com This allows for the synthesis of polymers with predictable molecular weights and low dispersity. researchgate.net

The kinetics of RAFT polymerization of long-chain methacrylates like dothis compound have been studied in detail. researchgate.netchemicalpapers.comresearchgate.net Reaction calorimetry has been employed to determine the thermokinetic parameters of the RAFT solution polymerization of dothis compound, providing insights into the equilibrium constants of the addition and fragmentation steps. chemicalpapers.com The concentration of the RAFT agent influences the molar mass and dispersity of the resulting polymer. researchgate.netchemicalpapers.com

RAFT has been successfully used to synthesize copolymers of this compound with other monomers, such as furfuryl methacrylate, to create functional polymer networks. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of this compound Systems

Atom Transfer Radical Polymerization (ATRP) is another widely used L/CRP method for synthesizing well-defined polymers. wikipedia.orgacs.org ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex in a lower oxidation state, which acts as a catalyst. wikipedia.orgcmu.edu This process generates a low concentration of active radicals, enabling controlled polymerization. wikipedia.org

ATRP has been successfully applied to the polymerization of various methacrylates, including those with long alkyl chains. nih.govresearchgate.net Studies have investigated the impact of the alkyl chain length of methacrylates on the control of the polymerization. nih.gov For iso-decyl methacrylate, organocatalyzed ATRP (O-ATRP) has been shown to produce polymers with a dispersity of 1.2, although with a lower initiator efficiency compared to shorter-chain methacrylates. nih.gov The propagation rate constant (k_prop) for iso-decyl methacrylate has been reported to be 571 M⁻¹s⁻¹ at 30°C. nih.gov

The choice of catalyst, ligand, initiator, and solvent is crucial for achieving a well-controlled ATRP. acs.orgcmu.eduresearchgate.net For instance, the poor solubility of some copper-based catalysts in non-polar solvents required for the polymerization of lauryl acrylate can lead to poor control over the molecular weight. researchgate.net The use of more soluble catalyst complexes can significantly improve the control and lower the polydispersity of the resulting polymers. researchgate.net

Table of Propagation Rate Constants for Various Methacrylates in O-ATRP nih.gov

Methacrylate Monomer Propagation Rate Constant (k_prop) at 30°C (M⁻¹s⁻¹)
Ethyl methacrylate 377
i-Butyl methacrylate 463
2-Ethylhexyl methacrylate 571
i-Decyl methacrylate 571

Table of Polymerization Control for Various Methacrylates in O-ATRP nih.gov

Alkyl Chain M_n (kDa) Dispersity (Đ) Initiator Efficiency (I*) (%)
Ethyl 7.6 1.2 94
i-Butyl 9.9 1.2 96
2-Ethylhexyl 16.0 1.4 98
i-Decyl 26.5 1.2 56
Photoinitiated Graft Polymerization Approaches

Photoinitiated graft polymerization is a surface modification technique that uses light to initiate the polymerization of monomers from a substrate, creating a dense layer of covalently bonded polymer chains. This "grafting from" method is effective for altering the surface properties of materials by attaching polymers like poly(this compound) (PDMA).

A common approach involves pretreating a substrate with an argon plasma and subsequently exposing it to oxygen to create hydroperoxide groups on the surface. nih.govfigshare.com These groups then act as initiation sites for the photoinitiated graft polymerization of this compound, often in combination with a cross-linker. nih.govfigshare.com This method has been successfully used to covalently attach polymethacrylate-based sensing membranes to various inert polymeric substrates, including polypropylene (B1209903) and polyurethane. nih.govfigshare.com The process is confirmed by techniques such as attenuated total reflection-Fourier transform infrared spectroscopy and water contact angle measurements. nih.govfigshare.com

Another strategy employs a photoinitiator, such as benzophenone (B1666685), which is immobilized on the substrate surface. researchgate.net Upon UV irradiation, the benzophenone enters an excited state and abstracts a hydrogen atom from the substrate, creating surface radicals. researchgate.net These radicals then initiate the graft polymerization of this compound monomers. researchgate.net This technique allows for the creation of polymer grafts on various materials, including those with complex topographies like nanochannels. researchgate.net

Polymerization Under Confined Environments

Nanoconfined Polymerization of this compound

The polymerization of this compound under nanoconfinement, for instance within the nanopores of materials like controlled pore glass (CPG) or mesoporous silica (B1680970), demonstrates significant deviations from bulk polymerization. nsf.govrsc.org This method is explored as a tool to synthesize polymers with controlled properties. nist.gov In these confined spaces, the polymer chain dynamics and reaction kinetics are fundamentally altered. nsf.gov For long-chain alkyl methacrylates like dothis compound, which is chemically similar to this compound, confinement within nanopores can suppress autoacceleration, a phenomenon typically observed in bulk free-radical polymerization. rsc.org This suppression is attributed to the high flexibility of the resulting polymer chain and an increase in chain transfer reactions to the long alkyl ester group within the confined space. rsc.orgrsc.org

Influence of Confinement on Polymerization Rate and Molecular Weight

Confinement has a pronounced effect on both the rate of polymerization and the molecular weight of the resulting polymer. For dothis compound, a close analog to this compound, the polymerization rate is higher in nanopores compared to bulk conditions, and the activation energy is lower. nsf.gov For example, studies using dothis compound show the reaction rate is highest in 50 nm pores and lowest in bulk. nist.gov However, the molecular weight of the polymer synthesized in nanopores is consistently smaller than that produced in bulk at all temperatures. nist.gov

Furthermore, both molecular weight and polydispersity (a measure of the distribution of molecular masses in a given polymer sample) decrease as the pore size decreases. nist.gov A significant finding is the suppression of cross-linking reactions in nanoconfined polymerization. nist.gov While bulk polymerization of dothis compound at temperatures of 140°C and lower results in a crosslinked, infinite molecular weight product due to chain transfer to the polymer, these crosslinked products are not observed when the synthesis occurs under nanoconfinement. nist.gov

Table 1: Effect of Confinement on Dothis compound Polymerization
ConditionPolymerization RateMolecular WeightPolydispersityCross-Linking
BulkLowerHigherHigherOccurs at ≤ 140°C nist.gov
Nanopores (e.g., 50 nm)Highest nist.govLower than Bulk nist.govLower than Bulk nist.govSuppressed nist.gov
Nanopores (e.g., 8 nm)Higher than BulkLowest nist.govLowest nist.govSuppressed nist.gov

Impact of Pore Surface Chemistry on Confined Polymerization

The chemical nature of the confining surface plays a critical role in the polymerization process. Studies on various methacrylate monomers in controlled pore glasses (CPGs) reveal that hydrophilic pores, which have surface silanol (B1196071) groups (Si-OH), can significantly influence the reaction. nsf.govresearchgate.net These silanol groups can interact with the monomer, leading to a higher reaction rate and a lower activation energy compared to bulk polymerization. nsf.gov This catalytic effect is particularly strong in native or unfunctionalized CPGs. nsf.gov

In contrast, when polymerizations are conducted in hydrophobic pores, where the surface silanol groups have been chemically modified, the initial reaction rate and apparent activation energy remain largely unchanged from bulk conditions. researchgate.net However, for both hydrophilic and hydrophobic pores, the onset of autoacceleration (the Trommsdorff–Norrish effect) occurs at lower conversions and shorter times compared to bulk, an effect attributed to the decreased rate of termination reactions due to reduced polymer chain diffusivity in the confined space. nsf.govresearchgate.net The enhancement of the reaction rate in hydrophilic pores is found to be inversely related to the length of the n-alkyl group of the methacrylate. nsf.gov

Table 2: Influence of Pore Surface Chemistry on Methacrylate Polymerization
Pore SurfaceInteraction with MonomerInitial Reaction Rate (vs. Bulk)Activation Energy (vs. Bulk)Onset of Autoacceleration (vs. Bulk)
Hydrophilic (Native CPG)Specific interactions with silanol groups nsf.govHigher nsf.govresearchgate.netLower nsf.govresearchgate.netEarlier researchgate.net
Hydrophobic (Treated CPG)Reduced interactionUnchanged researchgate.netUnchanged researchgate.netEarlier researchgate.net

Structure Property Relationships in Poly Decyl Methacrylate and Its Copolymers

Influence of Monomer Chemical Structure on Polymer Network Formation

The formation of a polymer network is a complex process significantly influenced by the chemical structure of the constituent monomers. mdpi.com In methacrylate-based systems, the length and flexibility of the monomer's ester group, such as the decyl group in decyl methacrylate (B99206), play a critical role in defining the final network architecture and properties.

The incorporation of monomers with long, flexible side chains like the decyl group can influence the crosslink density. mdpi.com While shorter, more rigid dimethacrylate monomers can lead to higher crosslink density, the bulky decyl group can introduce steric hindrance, affecting the polymerization kinetics and the final degree of conversion. mdpi.comresearchgate.net This can lead to a more heterogeneous network structure, consisting of highly crosslinked clusters within a less crosslinked matrix. mdpi.com

Control of Polymer Architecture through Decyl Methacrylate Incorporation

The versatility of polymerization techniques allows for the synthesis of a wide array of polymer architectures incorporating this compound, from simple linear chains to complex, dynamic networks. Each architecture imparts a unique set of properties to the final material.

Linear poly(this compound) (PDMA) is typically synthesized through free-radical polymerization of the this compound monomer. nih.gov This process involves an initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals that initiate the polymerization of monomer units into long, linear chains. royalsocietypublishing.org The resulting homopolymer is characterized by its low glass transition temperature (Tg) of around -60°C, a consequence of the flexible decyl side chains which act as internal plasticizers, preventing the polymer chains from packing closely together. This low Tg makes the polymer soft and rubbery at room temperature. The long alkyl chain also confers significant hydrophobicity and solubility in non-polar solvents.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can also be employed to synthesize linear copolymers of this compound with greater control over molecular weight and polydispersity. d-nb.infoacs.org This allows for the creation of well-defined copolymers with tailored properties. For example, the copolymerization of this compound with methyl acrylate (B77674) via emulsion polymerization has been studied, revealing that the incorporation of the long-chain this compound monomer affects the reaction rate and the properties of the resulting latex and polymer films. researchgate.net

Branched and crosslinked networks of poly(this compound) are created by including a crosslinking agent during polymerization or by using monomers with multiple polymerizable groups. These networks possess distinct properties compared to their linear counterparts, such as enhanced mechanical strength and solvent resistance.

The synthesis of crosslinked networks often involves the copolymerization of this compound with a dimethacrylate monomer, such as 1,6-hexanediol (B165255) dimethacrylate. researchgate.net The dimethacrylate acts as a bridge, covalently linking different polymer chains together to form a three-dimensional structure. The properties of these networks are influenced by the concentration of the crosslinking agent; higher concentrations lead to a more densely crosslinked network, which is typically harder and more brittle. The presence of this compound in such a network imparts flexibility.

Research has shown that incorporating branched polymers, like branched poly(methyl methacrylate), into a dimethacrylate polymerization can modify the resulting network structure and properties. researchgate.net The branched polymer can act as both a reactive macromonomer (if it contains polymerizable groups) and a polymer filler, affecting the kinetics of polymerization and the final mechanical and thermomechanical properties of the crosslinked material. researchgate.net Similarly, self-crosslinkable latexes can be produced by copolymerizing monomers like n-butyl methacrylate with N-methylol acrylamide, which forms crosslinks upon thermal curing. clarkson.edu The incorporation of this compound into such a system would be expected to influence the final film's flexibility and water resistance.

Block and graft copolymers are advanced polymer architectures where large segments (blocks) or side chains (grafts) of one polymer are attached to another. scribd.com Incorporating this compound into these structures allows for the combination of its properties, such as flexibility and hydrophobicity, with the properties of other polymers.

Block Copolymers: These are linear polymers consisting of two or more distinct polymer blocks. They can be synthesized using living polymerization techniques, where the polymerization of one monomer is followed by the addition of a second monomer to the "living" polymer chains. scribd.com

Graft Copolymers: In these structures, chains of one type of polymer are attached as side chains to a main polymer backbone of a different type. google.com this compound can be used as one of the hydrophobic monomers in the synthesis of amphiphilic graft copolymers. google.com For example, a graft copolymer can be synthesized with a hydrophobic backbone and hydrophilic side chains, or vice versa. One method involves copolymerizing a macromonomer (a polymer chain with a polymerizable end group) with other monomers. acs.org For instance, a poly(2-ethyl-2-oxazoline) macromonomer can be copolymerized with this compound and lauryl methacrylate to create well-defined graft copolymers. acs.org The properties of the resulting material, such as its ability to self-assemble in solution, will depend on the relative lengths and compositions of the backbone and the grafted chains. acs.org

Studies have also explored graft copolymers made by polymerizing dothis compound (a close structural analog to this compound) onto a polyurethane prepolymer, resulting in a material with extensive grafting and compatibilization between the polymer phases. publish.csiro.auresearchgate.net

Dynamic covalent polymers are a class of "smart" materials that contain reversible covalent bonds. researchgate.net This reversibility allows the polymer network to rearrange its structure in response to external stimuli like heat or pH changes, leading to properties such as self-healing, adaptability, and recyclability. nih.govresearchgate.net

This compound can be incorporated into such systems by first copolymerizing it with a monomer containing a reactive group suitable for dynamic covalent chemistry. For example, a random copolymer of this compound and furfuryl methacrylate can be synthesized. d-nb.inforesearchgate.net The furan (B31954) groups on the furfuryl methacrylate units can then undergo a reversible Diels-Alder reaction with a dimaleimide crosslinker. d-nb.inforesearchgate.net At lower temperatures, the reaction proceeds to form a crosslinked network. Upon heating, the reverse reaction occurs, breaking the crosslinks and causing the material to behave more like a thermoplastic. This process can be reversible, allowing the material's properties to be tuned by temperature. d-nb.info

The introduction of dynamic covalent bonds into polymer latexes is also an area of active research for creating vitrimer films, which are polymer networks that can rearrange their topology through exchangeable links. anr.fr This approach combines the advantages of latex technology with the adaptive properties of dynamic covalent chemistry.

Block and Graft Copolymers Containing this compound Units

Molecular Weight and Polydispersity Effects on Polymer Performance

The molecular weight (MW) and molecular weight distribution, or polydispersity, are fundamental polymer characteristics that profoundly impact their macroscopic properties and performance. mdpi.compolymersource.ca Molecular weight is typically described by the number-average molecular weight (Mn), which is the total weight of all polymer chains in a sample divided by the total number of chains, and the weight-average molecular weight (Mw), which is more sensitive to the presence of high molecular weight chains. polymersource.ca The ratio of these two values (Mw/Mn) gives the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length, which is typical for polymers made by living polymerization techniques, while higher values are common for polymers made by conventional free-radical polymerization. polymersource.ca

For polymers containing this compound, these parameters influence properties such as viscosity, mechanical strength, and thermal stability.

Viscosity: In general, the viscosity of a polymer solution or melt increases with increasing molecular weight. This is due to the greater number of entanglements between longer polymer chains. mdpi.com

Mechanical Properties: Higher molecular weight generally leads to improved mechanical properties, such as tensile strength and toughness, up to a certain point. Longer chains and more entanglements result in a more robust material. researchgate.net

Thermal Stability: An increase in number-average molecular weight can enhance the thermal stability of a polymer, as seen by an increase in the initial decomposition temperature. mdpi.com

Adhesion: In applications like pressure-sensitive adhesives, molecular weight is a critical factor. Adhesion performance can increase with molecular weight due to enhanced polymer chain entanglement. researchgate.net

Flow Improvers: In the context of crude oil flow improvers, copolymers of this compound have been shown to be effective. Interestingly, some studies indicate that copolymers with lower molecular weights can be more effective than those with higher molecular weights, highlighting that the optimal MW is highly application-specific. purkh.com

The table below summarizes the effect of molecular weight and composition on the properties of this compound copolymers evaluated as crude oil flow improvers.

Table 1. Molecular Characteristics and Performance of this compound Copolymers as Flow Improvers for Crude Oil. purkh.com
Polymer CodeComonomerMn (g/mol)Mw (g/mol)PDI (Mw/Mn)Performance Note
HDMANone (Homopolymer)11500248002.15Effective as a flow improver.
CDSt-1Styrene (B11656)10200211002.06Effective as a flow improver.
CDVA-1Vinyl Acetate (B1210297)9800195001.98More effective than styrene-based copolymers.

Conformational Dynamics and Relaxation Behavior of Poly(this compound)

The conformational dynamics and relaxation behavior of poly(this compound) (PDMA) are characterized by multiple molecular motions occurring across a wide range of temperatures. These dynamics are primarily investigated using techniques like dynamic mechanical analysis and dielectric spectroscopy, which probe the response of the polymer to mechanical or electrical oscillatory fields.

In poly(n-alkyl methacrylates) (PnAMA), a series of relaxation processes, denoted as α, β, and γ, are typically observed. The primary or α-relaxation is associated with the glass transition (Tg), which involves large-scale, cooperative segmental motions of the polymer backbone. nih.govkpi.ua For PDMA, the long, flexible decyl side chains act as an internal plasticizer, increasing the free volume and thus lowering the glass transition temperature to approximately -45°C. researchgate.net This plasticization effect enhances the mobility of the main chain compared to methacrylates with shorter alkyl side chains. osti.gov

Secondary relaxations, such as the β- and γ-relaxations, occur at temperatures below Tg and are related to more localized molecular motions. The β-relaxation in polymethacrylates is generally attributed to the hindered rotation of the entire ester side group (–COOR) around the C-C bond connecting it to the main chain. nih.govchalcogen.ro The γ-relaxation, observed at even lower temperatures, is associated with motions within the alkyl side chain itself. nih.gov

Studies combining various spectroscopic methods, including dielectric, shear, and heat capacity spectroscopy, on PDMA have identified two main relaxation processes. researchgate.net The conventional glass transition (α-relaxation) is clearly observed, while another process, termed αPE, is attributed to the mobility within nanodomains formed by the decyl side chains, which exhibit polyethylene-like mobility. researchgate.net This indicates a nanophase separation between the polar main chains and the nonpolar side chains. researchgate.netconicet.gov.arehu.es The dynamic mechanical properties of PnAMA show that as the alkyl side chain length increases, the loss modulus and tanδ peaks, which represent energy dissipation and are indicative of relaxation processes, become broader. researchgate.net

The table below summarizes key relaxation processes observed in polymethacrylates.

Relaxation Process Associated Molecular Motion General Temperature Range Notes
α-Relaxation Cooperative segmental motion of the polymer backbone (Glass Transition)Above TgIn PDMA, Tg is low (~ -45°C) due to side-chain plasticization. researchgate.net
β-Relaxation Hindered rotation of the entire ester side group (e.g., –COOC10H21)Below TgInvolves local motions of the side group and can be influenced by intermolecular factors. kpi.uanih.gov
γ-Relaxation Localized motions within the n-alkyl side chainLow temperaturesRelated to the flexibility of the decyl group. nih.gov
αPE-Relaxation Mobility within nanodomains of polyethylene-like side chainsNear Tg of PDMAEvidence for nanophase separation in PDMA. researchgate.net

Intermolecular Interactions and their Role in Polymer Characteristics

The characteristics of poly(this compound) are significantly influenced by the interplay of various intermolecular interactions. The chemical structure, featuring a polar methacrylate backbone and a long, nonpolar decyl side chain, gives rise to a complex balance of forces that dictates the polymer's structure and properties.

The primary intermolecular forces in PDMA are van der Waals forces, specifically London dispersion forces. These forces are substantial due to the large surface area of the long (C10) alkyl side chains. acs.org These nonpolar interactions are the main reason for the tendency of the side chains to segregate and form nanodomains. researchgate.netconicet.gov.ar

This combination of interactions leads to several key characteristics of PDMA:

Nanophase Separation: The incompatibility between the polar main chain and the nonpolar side chains drives a micro- or nanophase separation, where the side chains aggregate into polyethylene-like domains. researchgate.netconicet.gov.arehu.es This structuring has been confirmed by various analytical techniques. researchgate.net

Low Glass Transition Temperature (Tg): The long, flexible side chains increase the distance between the polymer backbones, a phenomenon known as internal plasticization. This increased spacing weakens the intermolecular forces between main chains, enhances free volume, and increases backbone mobility, resulting in a low Tg. osti.govacs.org

Amorphous Nature: The steric hindrance from the long side chains and the atactic nature of typical free-radical polymerization prevent the polymer chains from packing into an ordered, crystalline lattice, leading to a predominantly amorphous structure. conicet.gov.arehu.es

The balance between side-chain length, which promotes dispersion forces and steric hindrance, and the polar interactions of the backbone is a critical factor in the structure-property relationships of poly(n-alkyl methacrylates). researchgate.netaip.org In PDMA, the effects of the long decyl chain are dominant, leading to a material with enhanced chain mobility and a nanostructured morphology.

Advanced Characterization Techniques for Decyl Methacrylate Based Materials

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and functional groups present in decyl methacrylate (B99206) monomers and polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of decyl methacrylate and its polymers. iupac.org Different NMR techniques provide complementary information about the molecular architecture.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) is used to identify the various proton environments in the this compound molecule. The characteristic signals for the vinyl protons are typically observed around 5.5-6.1 ppm, while the α-methyl protons appear at approximately 1.9 ppm. The protons of the decyl ester group exhibit signals in the 0.8-4.1 ppm range, with the O-CH₂ group appearing most downfield. chemicalbook.comspectrabase.com In copolymers, ¹H NMR can be used to determine the copolymer composition. researchgate.net

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For poly(alkyl methacrylate)s, including those with decyl side chains, the spectra show distinct peaks for the carbonyl carbon, the quaternary carbon of the methacrylate group, and the various carbons of the alkyl side chain. oup.com These spectra are crucial for confirming the successful polymerization and for studying the tacticity of the polymer backbone. auremn.org

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of complex proton and carbon spectra, especially in copolymers. iupac.orgenpress-publisher.com These experiments reveal correlations between different nuclei, helping to elucidate the connectivity of atoms and the microstructure of the polymer chain. enpress-publisher.comresearchgate.net For instance, 2D NMR can help in the microstructural analysis of terpolymers containing methacrylate units. iupac.org

Solid-State NMR (SS-NMR) : SS-NMR is particularly useful for characterizing the structure and dynamics of this compound-based materials in their solid state, such as in polymer films or composites. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, offering insights into polymer chain packing and morphology. auremn.org SS-NMR studies on poly(n-alkyl methacrylates) have provided evidence for nanophase separation of the alkyl side chains from the polymer backbone. researchgate.net

Variable-Temperature (VT) NMR : VT-NMR studies are used to investigate the dynamic processes and conformational changes in this compound polymers as a function of temperature. numberanalytics.com By observing changes in the NMR spectrum at different temperatures, it is possible to study phenomena such as side-chain mobility and the glass transition temperature. numberanalytics.comdonaldsadoway.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Functional Group Chemical Shift (ppm)
Vinyl Protons (=CH₂) 5.5 - 6.1
Ester Methylene (-OCH₂-) ~4.1
Alpha-Methyl Protons (-C(CH₃)=) ~1.9
Alkyl Chain Protons (-CH₂-) 1.2 - 1.7
Terminal Methyl Proton (-CH₃) ~0.9

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound and its polymers. wikipedia.org The FTIR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1720 cm⁻¹ corresponds to the C=O stretching of the ester group. The C=C double bond of the methacrylate group shows a characteristic absorption at approximately 1636 cm⁻¹. plos.org Other significant peaks include those for C-O stretching and C-H vibrations of the alkyl chain. scientific.net FTIR is widely used to monitor the polymerization of methacrylate monomers by observing the disappearance of the C=C bond peak. plos.orgnih.gov

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1720
C=C (Vinyl) Stretch ~1636
C-O (Ester) Stretch 1160 - 1300
C-H (Alkyl) Stretch 2850 - 2960

Chromatographic Techniques

Chromatographic methods are essential for separating and analyzing the components of this compound-based materials, particularly for determining the molar mass and molar mass distribution of polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molar mass averages (such as number-average molar mass, Mn, and weight-average molar mass, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(this compound) and its copolymers. researchgate.netdtu.dknih.gov The technique separates molecules based on their hydrodynamic volume in solution. rsc.org By using appropriate calibration standards, such as polystyrene or poly(methyl methacrylate), it is possible to obtain accurate molar mass information, which is critical for correlating the polymer's physical properties with its chain length. dtu.dknih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. bohrium.comresearchgate.net For this compound-based materials, HPLC can be used to analyze the purity of the monomer and to separate oligomers or copolymers based on their composition or end-groups. chemicalbook.come3s-conferences.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for these types of analyses. vot.pl

Comprehensive Two-Dimensional Liquid Chromatography (2D-LC)

Comprehensive two-dimensional liquid chromatography (2D-LC) offers significantly higher resolving power than conventional one-dimensional LC by combining two independent separation mechanisms. nih.govuva.nl For complex polymer systems, such as functional copolymers of this compound, 2D-LC can provide detailed information on the distribution of chemical composition as a function of molar mass. researchgate.net A typical setup might couple liquid chromatography at critical conditions (LCCC), which separates based on functionality, with SEC, which separates by size. researchgate.net This powerful technique allows for a more complete characterization of complex polymer architectures. researchgate.net

Table of Compounds

Compound Name
This compound
Poly(this compound)
Polystyrene

Thermal Analysis Methods

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of polymeric materials derived from this compound. These methods provide valuable data on how the material's properties change with temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. process-insights.com This analysis is fundamental for determining the thermal stability and decomposition profile of this compound-based polymers. TGA is widely utilized in the study of polymers to ascertain degradation temperatures, characterize thermal decomposition pathways, and quantify the presence of volatile components like solvents and moisture. process-insights.com

In a typical TGA experiment, the sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased. process-insights.com The resulting data, a TGA curve, plots the percentage of mass loss against temperature, revealing the temperatures at which the polymer degrades. For instance, studies on copolymers of methyl methacrylate (MMA) with various alkyl methacrylates, including this compound (DMA), have utilized TGA to evaluate their thermal stability.

Research on poly(stearyl methacrylate) (PSMA), a polymer with a longer alkyl chain than poly(this compound), shows that such polymers can be stable up to high temperatures. For example, PSMA has been shown to be durable up to 250 °C, indicating its potential for applications requiring thermal resistance. ijeas.org The degradation of such poly(alkyl methacrylates) often occurs in a single step within a broad temperature range. ijeas.org For example, the thermal degradation of poly(methyl methacrylate) (PMMA) composites can exhibit an initial, minor mass loss at lower temperatures (around 170°C) due to the breaking of weak bonds, followed by a major decomposition phase at higher temperatures (e.g., 365°C) corresponding to depolymerization.

Table 1: TGA Decomposition Data for Related Poly(alkyl methacrylates)

Polymer System Onset of Major Decomposition (°C) Key Observations
Poly(stearyl methacrylate) (PSMA) ~233-280 Single-step degradation. ijeas.org

Note: Data is illustrative of the behavior of similar poly(alkyl methacrylates) and provides a reference for the expected thermal stability of this compound-based materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of polymers.

For this compound-based materials, DSC is particularly useful for determining the Tg, which is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The long decyl side chain in poly(this compound) significantly influences its Tg. Generally, longer alkyl chains in poly(alkyl methacrylates) lead to a lower Tg due to increased chain flexibility. Poly(this compound) is reported to have a low glass transition temperature, around -63°C.

Studies on the copolymerization of methyl methacrylate (MMA) with long-chain alkyl methacrylates like this compound (DMA) have shown that the Tg of the resulting copolymer decreases as the proportion of the long-chain comonomer increases. drdo.gov.in This effect is attributed to the internal plasticization provided by the flexible alkyl chains.

DSC has also been employed to investigate the kinetics of polymerization of alkyl methacrylates. For example, the free radical polymerization of dothis compound (DDMA), a monomer similar to DMA, has been studied using DSC to monitor the reaction exotherm and determine the rate of polymerization under various conditions. akjournals.comakjournals.com Such studies have observed the phenomenon of autoacceleration, or the gel effect, at certain temperatures, which is characterized by a significant increase in the polymerization rate. akjournals.comakjournals.com

Table 2: Glass Transition Temperatures (Tg) of Relevant Poly(methacrylates)

Polymer Glass Transition Temperature (Tg) Reference
Poly(this compound) -63°C

This table highlights the significant impact of the alkyl chain length on the glass transition temperature.

Morphological and Structural Characterization

The performance of materials based on this compound is intrinsically linked to their morphology and structure at the nanoscale. Advanced microscopy and scattering techniques are essential for visualizing and quantifying these features.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample, enabling the visualization of nanoscale features. oup.comnih.gov In the context of this compound-based materials, TEM is invaluable for observing the morphology of polymer blends, nanocomposites, and latex particles. oup.comnih.gov

For instance, in polymer nanocomposites, TEM can be used to assess the dispersion of nanofillers within the poly(this compound) matrix. oup.com The degree of exfoliation and distribution of layered silicates or other nanoparticles significantly impacts the material's mechanical and thermal properties. marquette.edu TEM images can reveal whether the nanoparticles are well-dispersed, agglomerated, or intercalated within the polymer. marquette.eduresearchgate.net

In studies of polymer blends containing polymethylmethacrylate (PMMA), TEM has been used to visualize the phase morphology. For example, in polycarbonate (PC)/PMMA blends, TEM images can distinguish the different polymer phases and show how their morphology changes with the addition of compatibilizers. researchgate.net Similarly, for this compound copolymers or blends, TEM would allow for the direct observation of phase separation and domain sizes. Furthermore, TEM is a key technique for characterizing the size and monodispersity of polymer latex particles synthesized via emulsion polymerization. nih.gov

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.org It is particularly useful for characterizing the size, shape, and arrangement of nanoparticles, micelles, and other nanostructures in a material. wikipedia.orgresearchgate.net

In the study of this compound-based materials, SAXS can be used to investigate the structure of block copolymers that self-assemble into ordered morphologies. For example, in methacrylate-based block copolymers, SAXS can determine the size and shape of micelles formed in solution. researchgate.net The scattering patterns can be analyzed to yield parameters such as the core radius and shell thickness of the micelles. researchgate.net

SAXS is also a powerful tool for studying the morphology of polymer nanocomposites, providing information on the average distance between nanoparticles and their spatial correlation. Time-resolved SAXS studies have been used to monitor the evolution of particle size and number density during the emulsion polymerization of monomers like methyl methacrylate, offering insights into the nucleation and growth mechanisms. nih.gov This technique could be similarly applied to the polymerization of this compound to understand how the long alkyl chain influences these processes.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. researchgate.netmdpi.com Beyond imaging, AFM can also probe various surface properties, such as roughness, adhesion, and mechanical properties like elasticity and hardness. mdpi.comnih.govtandfonline.com

For materials based on this compound, AFM can be used to characterize the surface morphology of thin films and coatings. It can reveal features such as phase-separated domains in polymer blends or the distribution of components at the surface. researchgate.net For example, AFM has been used to study the nanoscale wear evolution on the surface of polymer blends, providing insights into the initial stages of abrasion. nanosurf.com

AFM is also employed to investigate the lamellar structure of semicrystalline polymers and the surface of polymer crystals. researchgate.net In the context of this compound-based materials, which are typically amorphous, AFM is highly valuable for assessing surface roughness, which is a critical parameter for applications such as coatings and adhesives. The technique can be operated in different modes, including contact, non-contact, and tapping mode, to obtain a comprehensive understanding of the surface characteristics. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DMA
Dothis compound DDMA
Methyl Methacrylate MMA
Poly(this compound) PDMA
Poly(dothis compound) PDDMA
Poly(methyl methacrylate) PMMA
Poly(stearyl methacrylate) PSMA

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental and powerful technique for characterizing the morphology and topography of materials. scienceopen.com In the context of this compound-based materials, SEM provides high-resolution images of the polymer's surface and cross-sectional structures. The technique operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. scienceopen.complos.org

The primary signals utilized in SEM for polymer imaging are secondary electrons, which are ejected from the atoms by the incident electron beam. A detector collects these secondary electrons to form an image that reveals detailed surface features. scienceopen.com For polymer analysis, SEM can be used to determine the thickness of selective layers, visualize pore structures in porous membranes, and examine the dispersion of fillers or additives within the polymer matrix. scienceopen.comhep.com.cn

Preparation of polymer samples for SEM is a critical step. Since polymers are typically non-conductive, they must be coated with a thin layer of a conductive material, such as gold, to prevent the accumulation of electrostatic charge on the surface during electron bombardment. plos.org The analysis is conducted in a high vacuum chamber to allow the electron beam to travel without interference from gas molecules. plos.org

Table 1: Information Obtainable from SEM for Methacrylate-Based Polymers

Parameter Description Application in this compound Polymer Research
Surface Topography Detailed visualization of surface features, roughness, and texture.Assessing the surface quality of coatings, films, or molded parts.
Morphology Study of the shape, size, and arrangement of particles or phases. scienceopen.comCharacterizing the structure of polymer blends, composites, and emulsions containing poly(this compound).
Pore Structure Determination of pore size, distribution, and connectivity in porous materials. scienceopen.comEvaluating the structure of this compound-based membranes or scaffolds for filtration or biomedical uses.
Cross-Sectional Analysis Imaging of the internal structure by analyzing a fractured or cut surface.Measuring film or coating thickness and observing the internal morphology and phase distribution. scienceopen.com
Filler/Additive Dispersion Visualization of the distribution and dispersion of nanoparticles or other additives within the polymer matrix. hep.com.cnOptimizing the formulation of composites to enhance mechanical or functional properties.

Advanced Analytical Pyrolysis Techniques

Analytical pyrolysis is a destructive analytical method used to characterize complex materials, particularly polymers, that are not suitable for direct analysis by techniques like gas chromatography due to their low volatility and high molecular mass. The technique involves heating the material to a high temperature in an inert atmosphere, which causes it to thermally decompose into smaller, more volatile fragments. These fragments are characteristic of the original polymer's structure and composition. measurlabs.com The resulting volatile products are then introduced into an analytical instrument, most commonly a gas chromatograph-mass spectrometer (GC/MS), for separation and identification.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Composition and Structure

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a highly effective method for the detailed analysis of polymer composition and structure. In this technique, a small amount of the polymer sample, such as one based on this compound, is rapidly heated to a specific temperature (typically 500-800°C) in a pyrolyzer. k-online.com This process, known as pyrolysis, breaks the polymer down into a reproducible mixture of smaller molecules. measurlabs.com

These pyrolysis products are then swept by an inert carrier gas into the injection port of a gas chromatograph (GC). The GC separates the complex mixture of fragments based on their boiling points and interaction with the stationary phase of the chromatographic column. wiley.com Following separation, the fragments enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. wiley.com The resulting chromatogram, known as a pyrogram, serves as a "fingerprint" for the polymer, allowing for its identification.

For copolymers, Py-GC/MS can be used to determine the ratio of the different monomer units. The technique is sensitive enough to identify additives, plasticizers, and flame retardants within the polymer matrix. k-online.com In the context of poly(alkyl methacrylate)s, Py-GC/MS analysis can elucidate the polymer type and structure by identifying the characteristic monomer and dimer fragments produced during thermal degradation. researchgate.netresearchgate.net

Table 2: Typical Py-GC/MS Analysis Parameters for Methacrylate Polymers

Parameter Typical Setting/Value Purpose
Pyrolysis Temperature 500 - 800°CTo ensure complete and reproducible thermal fragmentation of the polymer chain. k-online.com
Atmosphere Inert (e.g., Helium, Nitrogen)To prevent oxidative side reactions during thermal decomposition. measurlabs.com
GC Column Capillary column (e.g., Stabilwax, DB-5ms)To achieve high-resolution separation of the volatile pyrolysis products. k-online.com
GC Temperature Program Ramped from a low to a high temperature (e.g., 40°C to 300°C)To sequentially elute compounds with different boiling points for effective separation.
MS Detector Electron Ionization (EI) sourceTo generate characteristic and reproducible mass spectra for compound identification.
Key Pyrolysis Products Monomer (this compound), dimers, trimers, and other characteristic fragments.Identification of the polymer's constituent monomers and structural units. researchgate.netresearchgate.net

Thermal Desorption Analysis in this compound Polymer Studies

Thermal Desorption (TD) analysis is a technique used to analyze volatile and semi-volatile organic compounds (VOCs and SVOCs) present in a solid or liquid sample. k-online.comrsc.org In polymer studies, it is particularly useful for identifying substances that are not chemically bound to the polymer backbone, such as residual monomers, solvents, additives, or degradation products. theanalyticalscientist.com The method involves heating the sample at a temperature below its pyrolysis point (e.g., 120-300°C) to release these volatile components without breaking down the polymer itself. researchgate.netacs.org

Often, TD is used as the first step in a "double-shot" analysis, followed by Py-GC/MS of the same sample. nih.gov In the first "shot," the sample is heated to the desorption temperature, and the released volatiles are trapped and concentrated in a cold trap before being injected into the GC/MS for analysis. wiley.comrsc.org This provides a clean chromatogram of the unbound volatile components. theanalyticalscientist.com In the second "shot," the same sample is then pyrolyzed at a much higher temperature to analyze the polymer structure. nih.gov

This two-step approach is highly advantageous. It allows for the separate identification of unbound volatiles and the polymer's structural components, preventing the chromatograms from becoming overly complex and difficult to interpret. researchgate.net For this compound-based polymers, TD-GC/MS can be employed for quality control to quantify the amount of unreacted this compound monomer or other volatile impurities, which can be crucial for applications in sensitive fields. theanalyticalscientist.com It also provides insight into the early stages of thermal degradation by identifying the initial products released at lower temperatures. rsc.org

Table 3: The Two-Stage Process of TD-Py-GC/MS for Polymer Analysis

Stage Process Temperature Target Analytes Information Gained
Stage 1: Thermal Desorption (TD) The polymer sample is heated in a controlled manner to release volatile and semi-volatile compounds. These are cryo-focused and then analyzed by GC/MS. nih.gov120 - 300°CResidual monomers (e.g., this compound), solvents, additives, plasticizers, contaminants. theanalyticalscientist.comComposition of unbound volatile and semi-volatile components; material purity. theanalyticalscientist.com
Stage 2: Pyrolysis (Py) The same sample is subsequently heated to a much higher temperature to induce thermal decomposition of the polymer backbone. The resulting fragments are analyzed by GC/MS. nih.gov> 500°CCharacteristic fragments of the polymer chain (monomers, dimers, etc.). measurlabs.comStructural identification of the polymer, copolymer composition, and cross-linking information.

Applications of Decyl Methacrylate Derived Polymeric Materials in Advanced Technologies

Materials for Coatings, Adhesives, and Sealants

Polymers and copolymers derived from decyl methacrylate (B99206) are integral components in the formulation of high-performance coatings, adhesives, and sealants. The polymerization of decyl methacrylate results in the formation of durable and hydrophobic polymer coatings. The inherent properties of these polymers provide significant advantages, including excellent chemical resistance, which protects surfaces from corrosive agents.

The inclusion of the decyl side chain imparts flexibility and water resistance to the polymer matrix, making these materials suitable for applications requiring durability and weatherability. ontosight.aijamorin.com Polymers based on iso-decyl methacrylate, a branched-chain isomer, are noted for their ability to enhance adhesion, impact strength, and resistance to weathering. jamorin.com The low glass transition temperature (Tg) of poly(this compound), approximately -63°C, contributes to the flexibility of the final product. These characteristics are crucial for sealants that must maintain their integrity over a wide range of temperatures and for adhesives that require strong bonding to non-polar surfaces. polysciences.com

Table 1: Key Properties of this compound-Based Polymers in Coatings and Adhesives

PropertyBenefit in ApplicationSource(s)
Chemical Resistance Protects substrates from chemical damage and corrosion. jamorin.com
Hydrophobicity Provides excellent water resistance and moisture barrier properties. ontosight.aijamorin.com
Flexibility Prevents cracking and peeling in applications subject to movement or temperature changes. ontosight.ai
Adhesion Ensures strong bonding to various surfaces, including non-polar substrates. jamorin.compolysciences.com
UV Stability Resists degradation from sun exposure, making it suitable for outdoor use. ontosight.ai
Weatherability Maintains performance and appearance under harsh environmental conditions. jamorin.com

Viscosity Index Improvers in Lubricants

This compound-based polymers are extensively used as viscosity index (VI) improvers in lubricating oils. tandfonline.comnbu.ac.in These additives are high molecular weight polymers designed to reduce the extent to which the viscosity of an oil changes with temperature. tandfonline.com The mechanism involves the polymer coils adopting a compact form in cold oil, which minimizes their effect on viscosity. As the temperature rises, the polymer molecules uncoil and straighten out. This increase in hydrodynamic volume and the enhanced interaction between the polymer chains and the oil counteracts the natural decrease in the oil's viscosity at higher temperatures. tandfonline.com

The effectiveness of these polymers as VI improvers is influenced by their molecular weight and concentration in the lubricating oil. researchgate.net Research has shown that a higher molecular weight and increased concentration of the polymer additive lead to a greater improvement in the viscosity index. tandfonline.comresearchgate.net

Copolymerization with Decene-1 for Lubricant Additives

To fine-tune the performance of lubricant additives, this compound is often copolymerized with other monomers, such as 1-decene (B1663960). scirp.orgscirp.org The copolymerization of this compound with 1-decene, typically through a radical mechanism, allows for the synthesis of polymers with specific molecular weights and compositions. scirp.org These copolymers have been shown to be effective thickener additives, capable of producing base oils with favorable viscosity-temperature properties. scirp.orgscirp.org

The reactivity ratios of the monomers play a critical role in the copolymerization process. This compound is significantly more reactive (r₁ = 1.33) than 1-decene (r₂ = 0.2). Because 1-decene does not readily homopolymerize, its incorporation into the polymer chain is limited. Studies have demonstrated that increasing the proportion of 1-decene in the initial monomer mixture leads to a decrease in both the yield and the molecular weight of the resulting copolymer. scirp.org This allows for precise control over the final polymer characteristics to meet specific lubricant performance requirements. scirp.org

Table 2: Effect of Monomer Feed Ratio on this compound/1-Decene Copolymerization

Molar Ratio (this compound : 1-Decene)Initiator Concentration (wt%)Temperature (°C)Copolymer Yield (%)Molecular Weight ( g/mol )Source(s)
90 : 101.08093.313,000 scirp.org
80 : 201.08080.511,500 scirp.org
70 : 301.08072.89,500 scirp.org
60 : 401.08060.17,500 scirp.org

Data synthesized from research on the radical copolymerization of this compound with 1-decene. scirp.org

Green Lubricating Additives from Bio-Raw Materials

In response to the growing demand for environmentally friendly technologies, there is considerable research into the development of "green" lubricant additives from renewable bio-raw materials. researchgate.netscientific.net Copolymers derived from the polymerization of this compound with vegetable oils, such as sunflower, linseed, castor, and corn oils, have emerged as promising eco-friendly additives. researchgate.netscientific.net

These bio-based copolymers are synthesized by reacting this compound with the double bonds present in the fatty acid chains of the vegetable oils, often using a radical initiator like benzoyl peroxide. researchgate.netscientific.net The resulting copolymers have been shown to function as multifunctional additives, effectively improving the viscosity index and acting as pour point depressants. scientific.netscientific.net For instance, copolymers of sunflower and linseed oils with this compound have demonstrated excellent performance as both viscosity improvers and pour point depressants in formulated base oils. scientific.net Similarly, copolymers of palm oil and decyl acrylate (B77674) have exhibited significant biodegradability alongside their additive performance. mdpi.com This approach showcases the potential of combining synthetic monomers like this compound with renewable resources to create sustainable lubricant formulations. scientific.net

Advanced Biomedical Applications

The unique properties of methacrylate-based polymers, including their biocompatibility, have led to their investigation for a variety of advanced biomedical applications. mdpi.com Polymers derived from this compound are explored for their suitability in medical devices and drug delivery systems. ontosight.ai A key advantage of these materials is the ability to tailor their surface properties. For example, they can be modified to create non-fouling surfaces that resist protein adhesion or to immobilize biologically active molecules, enhancing their functionality in medical contexts. The inherent biocompatibility of acrylate and methacrylate polymers, characterized by minimal inflammatory reactions when in contact with biological tissues, makes them attractive candidates for use within the body. mdpi.comgellnerindustrial.com

Tissue Engineering Scaffolds and Wound Healing Materials

Methacrylate-based hydrogels are a cornerstone of tissue engineering, serving as three-dimensional scaffolds that mimic the natural extracellular matrix (ECM). researchgate.netacs.org These scaffolds provide a supportive environment for cell adhesion, growth, and differentiation. researchgate.net The methacrylate functional group is crucial as it allows for photopolymerization, a process that forms the stable hydrogel network. researchgate.net

Natural polymers like gelatin and chitosan (B1678972) are often modified with methacrylate groups to create biocompatible and biodegradable scaffolds. researchgate.netacs.org For example, Gelatin Methacrylate (GelMA) hydrogels are highly valued for their ability to promote cell proliferation and differentiation, making them suitable for corneal tissue engineering. researchgate.net Similarly, hybrid hydrogels made from Chitosan and Poly(vinyl alcohol) Methacrylate have been developed as tunable and degradable scaffolds that support long-term cell viability and can be used in wound healing applications. acs.org Modifying natural hydrogels with methacrylate has been shown to enhance biocompatibility and promote complete skin regeneration in wound healing studies. frontiersin.org The incorporation of hydrophobic monomers like this compound could be used to control the scaffold's degradation rate and its interaction with cells and proteins, further tailoring its properties for specific tissue regeneration needs. mdpi.com

Surface Modifications for Enhanced Biocompatibility

The utility of polymeric materials in biomedical applications is often dictated by their surface properties and the biological response they elicit. Surface modification of materials using this compound is a key strategy to enhance their biocompatibility. nih.govnih.gov By incorporating this compound into copolymers, the surface characteristics of a material can be tailored to improve its interaction with biological systems. nih.gov

One significant approach involves the use of polymerizable surfactants to alter the surface of polymeric objects. This compound, as a hydrophobic monomer, can be copolymerized with hydrophilic monomers to create surfactants that modify surface properties like wetting, friction, and adhesion, which are critical for biocompatibility. google.com The alteration of these surface characteristics is of particular importance in biotechnological applications to minimize adverse reactions. google.com

Furthermore, copolymers containing this compound are used to create non-fouling surfaces. For example, poly(ether urethane (B1682113) ureas) modified with this compound have shown reduced protein adsorption, a crucial factor for improving the biocompatibility of medical devices. nih.gov These modified surfaces exhibit enhanced hydrophilicity and lower the adsorption of plasma proteins compared to their unmodified counterparts. nih.gov The ability to engineer surfaces that resist biological fouling is a cornerstone of developing advanced medical implants and devices.

Biomimetic Polymers and Protein Adsorption Resistance

A paramount challenge in the design of blood-contacting medical devices is the prevention of thrombus formation, which is initiated by protein adsorption. Biomimetic polymers that mimic the surface of natural cell membranes offer a promising solution. This compound is a key constituent in the synthesis of such polymers, particularly those designed to resist protein adsorption.

The mechanism behind the excellent protein adsorption resistance of MPC copolymers is attributed to their unique hydration structure. researchgate.netnih.gov The polymer surface forms a highly hydrated layer where a large fraction of the water is "free water," meaning it is not tightly bound to the polymer chains. researchgate.net This layer of free water acts as a barrier, preventing proteins from making direct contact with the polymer surface and subsequently denaturing and adsorbing. nih.gov

Research has quantified the effectiveness of these copolymers. Studies comparing various methacrylate polymers have shown that copolymers of MPC and n-dothis compound exhibit significantly lower protein adsorption compared to other materials like poly(2-hydroxyethyl methacrylate) (PHEMA). researchgate.net

Table 1: Protein Adsorption on Various Polymer Surfaces

Polymer Material Fibrinogen Adsorption (µg/cm²) Albumin Adsorption (µg/cm²)
Poly(MPC-co-n-dothis compound) ~0.01 ~0.02
Poly(2-hydroxyethyl methacrylate) (PHEMA) ~0.80 ~0.40

This table is generated based on data reported in studies comparing protein adsorption on different biomaterial surfaces. The values are approximate and serve for comparative purposes.

The extremely low protein adsorption on MPC-based polymers, including those with this compound, leads to a cascade of beneficial biocompatible outcomes, including the suppression of platelet adhesion and the prevention of thrombus formation, making them ideal for surface modification of a wide range of medical devices. nih.gov

Responsive Hydrogels for Controlled Delivery Systems

Responsive or "smart" hydrogels are three-dimensional polymer networks that can undergo significant changes in their properties, such as swelling, in response to external stimuli like pH, temperature, or ionic concentration. ijpsonline.com This behavior makes them highly attractive for use as controlled drug delivery systems, as they can be designed to release a therapeutic agent in a specific location or at a predetermined time. nih.gov

Methacrylate-based polymers are frequently used to create these hydrogels due to their biocompatibility and the ease with which their properties can be tuned. ijpsonline.commdpi.com While many studies focus on hydrophilic methacrylates, the incorporation of hydrophobic monomers like this compound can be particularly advantageous for the delivery of hydrophobic drugs, which are often challenging to formulate. mdpi.com

The inclusion of hydrophobic domains within a hydrogel matrix, which can be achieved by copolymerizing with this compound, can increase the loading capacity for non-water-soluble drugs. mdpi.com For example, studies on hydrogels containing methyl methacrylate (MMA) have shown that the hydrophobic MMA domains enhance the loading of a model hydrophobic compound. mdpi.com A similar principle applies to this compound, where its long alkyl chain provides a more pronounced hydrophobic environment.

These amphiphilic hydrogels can form structures like micelles within the hydrogel network, which serve as reservoirs for the hydrophobic drug. The release of the drug can then be triggered by a change in the environment that causes the hydrogel to swell or shrink. For instance, a pH-sensitive hydrogel might be designed to be collapsed in the acidic environment of the stomach, protecting the drug, and then swell to release its payload in the neutral pH of the intestine. mdpi.com The balance between the hydrophilic, stimuli-responsive components and the hydrophobic, drug-solubilizing components like this compound is crucial for optimizing both drug loading and release kinetics.

Sensor Technologies

Ion-Selective Electrodes (ISEs) based on this compound Copolymers

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. Traditionally, the sensing membrane of these electrodes is made from plasticized poly(vinyl chloride) (PVC). However, the leaching of plasticizers from the PVC matrix can limit the sensor's lifetime and biocompatibility. To overcome this, plasticizer-free polymer membranes have been developed, with copolymers of methyl methacrylate (MMA) and this compound (DMA) emerging as a superior alternative. ucl.ac.ukijpsonline.comnih.gov

The MMA-DMA copolymer serves as the membrane matrix, where the this compound units act as an internal plasticizer, imparting the necessary flexibility to the membrane without the need for leachable additives. ijpsonline.com This results in more robust and durable sensors. These plasticizer-free membranes have been used to create ISEs for a variety of ions, including potassium (K+), silver (Ag+), lead (Pb2+), calcium (Ca2+), and iodide (I-). ucl.ac.uk

Research has shown that the selectivity of these MMA-DMA based ISEs is often comparable or even superior to their plasticized PVC counterparts. nih.gov Furthermore, the hydrophobic nature of the MMA-DMA copolymer helps to prevent the formation of an undesirable water layer at the interface between the sensing membrane and the solid contact, which can destabilize the sensor's signal. nih.gov This leads to ISEs with very low detection limits, often in the nanomolar range, and excellent reproducibility. ucl.ac.uk

Table 2: Performance of MMA-DMA based Ion-Selective Electrodes

Target Ion Ionophore Used Detection Limit (M) Reference
Silver (Ag+) Ag+ Ionophore I 2.0 x 10⁻⁹ ucl.ac.uk
Potassium (K+) Valinomycin 1.0 x 10⁻⁷ ucl.ac.uk
Iodide (I-) Iodide Ionophore I 1.0 x 10⁻⁸ ucl.ac.uk

This table presents data from studies on solid-contact ISEs using a plasticizer-free methylmethacrylate–decylmethacrylate copolymer membrane.

The successful development of these sensors demonstrates the significant advantage of using this compound copolymers for creating stable, sensitive, and long-lasting ion-selective electrodes for a range of analytical applications. ucl.ac.uk

PEBBLE Nanosensors for Chemical Analysis

PEBBLEs (Probes Encapsulated By Biologically Localized Embedding) are a class of spherical nanosensors designed for real-time chemical analysis within single living cells. mdpi.commdpi.com These sensors, typically ranging from 20 to 600 nm in diameter, are small enough to be delivered into cells with minimal physical damage. mdpi.com A key material for the fabrication of hydrophobic PEBBLEs is a cross-linked this compound polymer matrix. mdpi.comacs.org

This this compound-based matrix creates a lipophilic, or "oily," core that can encapsulate various sensing components, including ionophores and fluorescent dyes (chromoionophores), which are often water-insoluble. google.comacs.org This allows for the adaptation of the highly selective ionophores traditionally used in larger ion-selective electrodes for use in optical nanosensors. mdpi.com The this compound polymer provides a stable, biocompatible, and optically transparent environment for these sensing molecules. nih.gov

PEBBLEs based on this compound have been successfully developed for monitoring a variety of crucial intracellular analytes. For instance, potassium-selective PEBBLEs have been created using a potassium-specific ionophore (BME-44) and a pH-sensitive fluorescent dye encapsulated within the this compound nanosphere. mdpi.comacs.org These sensors have been used to monitor real-time changes in intracellular potassium concentrations in living cells. google.com Similarly, poly(this compound) (PDMA) nanosensors have been fabricated for measuring dissolved oxygen, incorporating an oxygen-sensitive platinum-porphyrin dye. mdpi.com

Table 3: Examples of this compound-Based PEBBLE Nanosensors

Analyte Sensing Components Matrix Size Range Application
Potassium (K+) BME-44 Ionophore, Chromoionophore Cross-linked this compound 500 nm - 1 µm Intracellular ion monitoring mdpi.comacs.org
Dissolved Oxygen Platinum octaethylporphine ketone (PtOEPK) Poly(this compound) 150 - 250 nm Intracellular oxygen sensing mdpi.com

This table summarizes the composition and application of PEBBLE nanosensors fabricated with a this compound matrix as reported in scientific literature.

The use of this compound as the polymer matrix is instrumental in the versatility and success of PEBBLE technology, enabling minimally invasive and highly selective chemical analysis in complex biological environments. mdpi.com

Photo-Cross-Linked Films for Electrochemical and Optical Probes

Thin polymer films are essential components in many chemical sensors, providing a matrix for the immobilization of indicator chemistries. Photo-cross-linked films made from this compound (DMA) have been developed for use as robust electrochemical and optical probes. researchgate.netresearchgate.net This fabrication method involves using light (photochemistry) to create a cross-linked polymer network, which offers excellent control over the film's properties and strong adhesion to substrates. researchgate.net

These photo-cross-linked DMA films have been specifically investigated for the development of polyion sensors, with a particular focus on detecting heparin, a clinically important anticoagulant. researchgate.netresearchgate.net For these sensors, the film typically contains the DMA monomer, a cross-linking agent (like hexanediol (B3050542) dimethacrylate), an ion-exchanger, and sometimes a plasticizer. researchgate.net After coating onto a substrate, the mixture is exposed to UV light to initiate polymerization and cross-linking, forming a stable thin film.

A key finding from this research is that the sensor's response can be finely tuned by altering the composition of the film. researchgate.netresearchgate.net Varying the content of the cross-linker provides a powerful mechanism to regulate the physical structure of the polymer matrix. researchgate.net

Low Cross-linker Content: Films with a lower concentration of the cross-linker yielded the best potentiometric detection limits for heparin. This is thought to be due to a lower diffusion coefficient within the film, possibly caused by organized interactions between the long decyl side chains of the polymer. researchgate.net

High Cross-linker Content: Increasing the amount of cross-linker disrupts these interactions, which in turn facilitates diffusion within the film. researchgate.net

This ability to control the physical structure and resulting diffusion properties is crucial for optimizing the sensor's sensitivity and response time. These photo-cross-linked this compound films, when applied to optical sensing formats, have proven capable of detecting clinically relevant concentrations of heparin in undiluted human plasma, demonstrating their potential for practical diagnostic applications. researchgate.netresearchgate.net

Smart and Responsive Polymeric Materials

The integration of this compound into polymer architectures has paved the way for the development of advanced materials that can respond to external stimuli. These "smart" polymers exhibit dynamic properties, enabling them to alter their characteristics in a controlled and often reversible manner. The long, flexible decyl side chain of the methacrylate monomer is instrumental in imparting properties like hydrophobicity, low glass transition temperature, and enhanced chain mobility, which are crucial for creating responsive systems. These systems find applications in sophisticated technologies, including materials that can autonomously repair damage and those that can signal environmental changes through fluorescence.

Self-Healing Polymers Incorporating this compound

Intrinsic self-healing polymers possess the inherent ability to repair damage and recover their original properties without external intervention. The incorporation of this compound as a comonomer is a strategic approach to designing such materials, primarily by leveraging non-covalent interactions like van der Waals forces and hydrophobic associations. google.comacs.org

Detailed Research Findings:

The self-healing mechanism in polymers containing long-chain alkyl methacrylates, such as this compound, is driven by the mobility and reversible self-association of the hydrophobic alkyl groups. google.com When a crack or scratch forms in the material, the polymer chains at the damaged surfaces have sufficient mobility to interdiffuse and re-establish the non-covalent interactions, effectively mending the fissure. kinampark.com This process is highly dependent on the polymer's ability to flow at the local level, a property governed by its glass transition temperature (Tg). kinampark.com

Research on copolymers made from methyl methacrylate and n-butyl acrylate has demonstrated that "key-and-lock" interchain interactions, a form of directional van der Waals forces, can facilitate self-healing under ambient conditions. acs.orgnsf.govacs.org Similarly, studies on hydrogels containing long-chain alkyl methacrylates like stearyl methacrylate (C18) show that the association of these hydrophobic side chains creates dynamic cross-linking points that can break and reform, imparting a powerful self-healing capability. acs.orgacs.org These findings strongly support the principle that this compound, with its C10 alkyl chain, serves as an effective component in creating self-healing polymers by promoting chain mobility and providing the driving force for repair through hydrophobic interactions. google.comnih.gov

Table 1: Glass Transition Temperatures (Tg) of Various Poly(alkyl methacrylates)
PolymerAlkyl ChainTg (°C)Effect on Polymer Flexibility
Poly(methyl methacrylate)-CH3~105Rigid, glassy at room temperature
Poly(n-butyl methacrylate)-(CH2)3CH3~20More flexible, Tg near room temperature
Poly(this compound)-(CH2)9CH3~-65Very flexible, rubbery at room temperature
Poly(dothis compound)-(CH2)11CH3~-65Very flexible, rubbery at room temperature
Poly(stearyl methacrylate)-(CH2)17CH3--Flexible with potential for side-chain crystallization

Data sourced from multiple references. wikipedia.org The Tg can vary based on factors like molecular weight and measurement method.

Stimuli-Responsive Fluorescent Polymeric Materials

Stimuli-responsive fluorescent polymers are smart materials that can switch their light emission "on" or "off" in response to an external trigger, such as temperature, pH, or light. This compound is used in these systems to control the polymer matrix properties, such as solubility and flexibility, which in turn influences the behavior of the fluorescent components.

Detailed Research Findings:

A notable example involves a thermo-responsive polymer network with tunable fluorescence based on a copolymer containing this compound. d-nb.inforesearchgate.netchemistryviews.org In this system, a random copolymer of this compound (DM) and furfuryl methacrylate (FM) was synthesized. d-nb.info This copolymer serves as the backbone for a thermally-responsive network.

The fluorescence switching mechanism is based on a temperature-controlled Diels-Alder reaction. d-nb.infochemistryviews.org A specially designed cross-linker, dimaleimide-substituted tetraphenylethene (TPE-2MI), is used. researchgate.net The tetraphenylethene (TPE) core is an aggregation-induced emission (AIE) luminogen, meaning it is non-emissive when its phenyl rings can rotate freely but becomes highly fluorescent when this rotation is restricted. pku.edu.cn The maleimide (B117702) groups on the cross-linker react with the furan (B31954) groups on the P(DM-co-FM) copolymer via a Diels-Alder (DA) cycloaddition reaction at lower temperatures (e.g., < 80 °C). d-nb.infochinesechemsoc.org

This DA reaction cross-links the polymer chains, which restricts the intramolecular rotation of the TPE units in the cross-linker. chemistryviews.org This restriction activates the AIE effect, causing the material to become strongly fluorescent ("switched on"). d-nb.info When the temperature is raised (e.g., > 110 °C), the reverse reaction, known as the retro-Diels-Alder reaction, occurs. This breaks the cross-links, freeing the TPE units to rotate again and quenching the fluorescence ("switched off"). d-nb.infochemistryviews.org The process is reversible, allowing the material's fluorescence to be turned on and off by cycling the temperature. The this compound component ensures the copolymer is soluble in the processing solvent (DMF) and provides flexibility to the polymer network. d-nb.info

Table 2: Components of a Thermo-Responsive Fluorescent Polymer Network
ComponentChemical Name/TypeFunction in the System
P(DM-co-FM)Poly(this compound-co-furfuryl methacrylate)Polymer backbone containing reactive furan groups for cross-linking. The this compound units provide solubility and flexibility. d-nb.info
TPE-2MIDimaleimide-substituted tetraphenyletheneThermo-responsive cross-linker and AIE luminogen. It is non-emissive in its free state. researchgate.net
Diels-Alder Reaction[4+2] CycloadditionForms covalent cross-links between furan (on polymer) and maleimide (on cross-linker) groups at lower temperatures, restricting TPE rotation and turning fluorescence ON. chemistryviews.orgchinesechemsoc.org
Retro-Diels-Alder ReactionCycloreversionBreaks the covalent cross-links at higher temperatures, allowing TPE rotation and turning fluorescence OFF. d-nb.info
TemperatureExternal StimulusControls the reversible switching between the fluorescent (cross-linked) and non-fluorescent (dissociated) states. d-nb.infochemistryviews.org

Environmental Impact and Sustainability of Decyl Methacrylate Polymers

Degradation Pathways of Decyl Methacrylate (B99206) Polymers

Poly(decyl methacrylate) (PDMA), like other poly(alkyl methacrylates), undergoes degradation through several environmental and chemical pathways. These processes break down the polymer backbone and release smaller molecules into the environment.

The ester linkages within the poly(this compound) structure are susceptible to hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions. The hydrolysis of the pendant ester groups in the polymer chain results in the formation of poly(methacrylic acid) and decanol (B1663958).

This degradation process is a critical factor in the long-term durability of methacrylate-based materials, particularly in aqueous or humid environments. frontiersin.org The rate of hydrolysis can be influenced by factors such as pH and temperature. nih.gov For instance, hydroxide-driven ester hydrolysis is a known degradation mechanism for methacrylate esters under physiological conditions. nih.gov The flexibility of the polymer chain can also affect the susceptibility of the ester bonds to hydrolysis. nih.gov While the all-carbon backbone of the polymer is resistant to cleavage, the hydrolysis of the side-chain ester groups alters the physical and chemical properties of the material, potentially leading to its breakdown. frontiersin.org

Exposure to environmental stressors, particularly ultraviolet (UV) radiation from sunlight, is a primary driver of poly(this compound) degradation. nih.gov This photo-oxidative degradation involves a series of chemical reactions initiated by the absorption of UV light in the presence of oxygen. nih.govyamagata-u.ac.jp

The general mechanism for the photo-oxidative degradation of poly(alkyl methacrylates) includes:

Chain Scission : The energy from UV radiation can break the C-C bonds in the polymer backbone, leading to a reduction in molecular weight. mdpi.comrsc.org

Oxidation : The formation of free radicals during photolysis initiates oxidative reactions, leading to the formation of hydroperoxides and carbonyl groups. yamagata-u.ac.jpresearchgate.net

Loss of Ester Side Groups : Degradation can involve the cleavage of the ester side groups, forming methacrylic acid units within the polymer chain. mdpi.comresearchgate.net

Cross-linking : Competing with chain scission, cross-linking reactions can also occur, altering the polymer's mechanical properties. mdpi.comresearchgate.net

Studies on various poly(alkyl methacrylates) have shown that the length of the ester side group influences the degradation susceptibility. Polymers with longer alkyl chains, such as poly(lauryl methacrylate), have demonstrated a higher susceptibility to thermal and photo-oxidation compared to those with shorter chains like poly(methyl methacrylate) (PMMA). researchgate.net The degradation process is often characterized by changes in physical properties, such as discoloration and the formation of cracks on the material's surface. nih.gov

A significant environmental consequence of the degradation of poly(this compound) and other plastics is the formation of smaller plastic particles. The chemical and physical weathering processes, especially photo-oxidation, weaken the structural integrity of the polymer, making it brittle. nih.govnih.gov Subsequent exposure to mechanical stresses in the environment, such as wave action in marine settings or abrasion from sand, causes the material to fragment into progressively smaller pieces. nih.gov

These fragments are classified as secondary microplastics (particles < 5 mm) and can eventually break down further into nanoplastics (particles < 100 nm). nih.govnih.gov The breakdown of larger plastic items is considered a major contributor to the abundance of microplastics found in the environment, from marine ecosystems to terrestrial soils. itrcweb.org This fragmentation increases the surface area of the plastic, which can accelerate further degradation and potentially facilitate the leaching of chemical additives. nih.gov

The degradation of poly(this compound) ultimately leads to the release of its constituent chemical components into the environment as dissolved organic species. The hydrolysis of the ester bonds, as previously discussed, directly yields decanol and poly(methacrylic acid), which can dissolve in water.

Furthermore, advanced stages of photo-oxidative degradation can break the polymer down into smaller, soluble organic molecules. nih.gov Research has shown that the degradation of plastic materials can result in a measurable increase in the release of particles and dissolved polymeric compounds into the surrounding solution. nih.gov These dissolved species can then be transported through aquatic systems and potentially become bioavailable to microorganisms. nih.gov

Formation of Micro- and Nanoplastic Fragments from this compound Polymers

Ecotoxicological Investigations of this compound and its Degradation Products

The cytotoxicity of methacrylate-based materials is often attributed to the leaching of unreacted monomers from the polymer matrix. nih.gov Various in vitro studies have been conducted to evaluate the toxic effects of these monomers on different cell lines. Although research specifically on this compound is limited, studies on other methacrylates commonly used in applications like dental resins provide valuable insights.

The general consensus is that methacrylate monomers can induce cytotoxic effects, with the level of toxicity depending on the specific monomer, its concentration, and the cell type being tested. nih.gov For example, studies have shown that hydrophilic monomers can diffuse through biological tissues and cause cellular damage. nih.gov The cytotoxicity of various resin-based materials has been demonstrated on cell lines such as L929 fibroblasts, human oral keratinocytes (OKF6), human umbilical vein cells (EA.hy926), and human osteoblasts (hFOB). nih.govnih.gov

Below is a table summarizing findings from cytotoxicity studies on various methacrylate-based materials.

Antimicrobial Properties of this compound Polymers

Polymers derived from this compound have demonstrated notable antimicrobial capabilities, positioning them as materials of interest for applications requiring biocidal or biofilm-inhibiting surfaces. The antimicrobial efficacy of these polymers is often linked to their chemical structure and the presence of specific functional groups.

Cationic nanoparticles formulated with this compound have been shown to possess biocidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is often attributed to the interaction of the positively charged polymer with the negatively charged bacterial cell membrane, leading to disruption and cell death.

Furthermore, copolymers incorporating this compound have been investigated for their ability to inhibit the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are notoriously difficult to eradicate. For instance, copolymers of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate have shown effectiveness against both S. aureus and E. coli. mdpi.com The introduction of this compound into such polymer systems can enhance their hydrophobic character, which can influence their interaction with bacterial surfaces and, consequently, their antimicrobial and anti-biofilm activity. mdpi.comwikipedia.org

Research into copolymers of isothis compound and β-myrcene, synthesized via environmentally benign emulsion polymerization, has also been conducted. researchgate.netimpactfactor.org While the primary focus of this research was on creating sustainable elastomers, the inherent structure of these copolymers could offer potential antimicrobial benefits that warrant further investigation.

The effectiveness of methacrylate-based antimicrobial polymers can be tailored by modifying their molecular structure. Key factors influencing their activity include the length of the alkyl chain and the degree of quaternization of any incorporated amine groups. rsc.org Generally, an optimal balance between hydrophobicity (conferred by the decyl group) and cationic charge is crucial for potent antimicrobial action. nih.gov

Table 1: Antimicrobial Activity of Methacrylate-Based Polymers

Polymer Type Target Microorganism(s) Observed Effect Reference(s)
Cationic nanoparticles with this compound Staphylococcus aureus, Bacillus subtilis Biocidal activity
Methacrylate-based polymers Escherichia coli, Salmonella typhimurium Biofilm inhibition
Copolymers of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate Staphylococcus aureus, Escherichia coli Antibacterial; biofilm control mdpi.com
Copolymers with quaternary ammonium (B1175870) groups Enterococcus hirae, E. coli, P. aeruginosa Antimicrobial activity wikipedia.org

Environmental Risk Assessment of Polymer Degradates

The environmental fate and potential toxicity of degradation products from this compound polymers are critical considerations for their sustainable use. While comprehensive environmental risk assessments specifically for this compound polymer degradates are not extensively detailed in the provided search results, general information on the toxicity of methacrylate monomers and related compounds offers some insight.

Methacrylate monomers, which could potentially be released during the degradation of polymethacrylates, have been associated with in vitro toxicity. niom.no One of the proposed mechanisms for this toxicity is the depletion of glutathione (B108866), a crucial antioxidant within cells. niom.no However, it is noted that this does not fully account for the toxicity of all methacrylate monomers, suggesting that other mechanisms may be at play. niom.no For instance, bisphenol A-glycidyl dimethacrylate (BisGMA) has shown toxicity at low doses without corresponding glutathione depletion. niom.no

Isothis compound, a closely related isomer, is classified as very toxic to aquatic life with long-lasting effects. basf.com This suggests that the release of the monomer into aquatic environments could pose a significant ecological risk. The degradation of 10-methacryloyloxydecyl dihydrogen phosphate, a functional methacrylate monomer, is known to be promoted by the presence of other methacrylate products and can lead to the formation of methacrylic acid and other derivatives. researchgate.net

The process of polymer degradation can be initiated by various environmental factors, and the resulting products will depend on the specific polymer structure and the degradation conditions. For this compound polymers, hydrolysis of the ester linkage is a potential degradation pathway, which would release decyl alcohol and polymethacrylic acid or its smaller fragments. The environmental impact of these specific degradates requires further investigation.

Given the potential for unreacted monomer to be present in the final polymer product and the possibility of monomer release through degradation, a thorough assessment of the long-term environmental impact is necessary. This includes studying the ecotoxicity of not only the this compound monomer but also its potential breakdown products.

Sustainable Polymer Development and Recycling Strategies

The development of sustainable practices for the entire lifecycle of this compound polymers is a key area of research, encompassing the use of renewable resources, greener synthesis methods, and effective recycling technologies.

Utilization of Renewable Feedstock for this compound Derivatives

A significant strategy for enhancing the sustainability of this compound polymers is the incorporation of monomers derived from renewable resources. This approach aims to reduce the reliance on petrochemical feedstocks.

Vegetable oils, such as sunflower and linseed oil, have been successfully used to synthesize copolymers with this compound. scientific.netresearchgate.net These oils can be polymerized through their double bonds, creating a bio-based component in the final polymer structure. scientific.net Similarly, terpenes, which are naturally occurring hydrocarbons found in plants, are being explored as building blocks for sustainable polymers. For example, β-myrcene has been copolymerized with isothis compound to produce bio-based elastomers. researchgate.netimpactfactor.org

Lignin, a complex polymer found in the cell walls of plants, is another abundant and renewable resource. Lignin-derivable phenolics, such as syringol and guaiacol, can be chemically modified with methacrylate groups and then polymerized. acs.org This creates a pathway to high-performance polymethacrylates with a significant bio-based content. acs.org Other bio-based moieties, including those derived from rosin (B192284) and isosorbide, are also being investigated for the synthesis of acrylate (B77674) and methacrylate resins. google.com

Table 2: Examples of Renewable Feedstock for Methacrylate Polymers

Renewable Feedstock Type of Polymer/Monomer Potential Application Reference(s)
Sunflower and Linseed Oils Copolymers with this compound Lubricating additives scientific.netresearchgate.net
β-Myrcene (a terpene) Copolymers with isothis compound Sustainable semi-synthetic rubber researchgate.netimpactfactor.org
Lignin-derivable phenolics (syringol, guaiacol) Polymethacrylates High-performance polymers acs.org
Rosin Methacrylated or dimethacrylated rosin Toner and carrier coating resins google.com
Isosorbide Bio-based acrylate or (meth)acrylate monomers Toner and carrier coating resins google.com
Glucose Polymerizable glucose derivatives (MGlc, AGlc) Biodegradable polymers nih.gov

Green Polymerization Techniques for this compound Copolymers

The principles of green chemistry are being applied to the polymerization processes of this compound to minimize environmental impact. These techniques often focus on reducing the use of hazardous solvents and energy consumption.

Emulsion polymerization is highlighted as an environmentally benign method for synthesizing copolymers of isothis compound and β-myrcene. researchgate.netimpactfactor.org This technique typically uses water as the reaction medium, avoiding the need for volatile organic solvents. impactfactor.org Thermal methods, using radical initiators like benzoyl peroxide, have also been employed to create copolymers from vegetable oils and this compound. scientific.net

Another green approach involves the use of phase transfer catalysts (PTC) in free radical polymerization. ripublication.com This method can facilitate reactions between reactants in different phases (e.g., aqueous and organic), potentially leading to milder reaction conditions and improved efficiency. ripublication.com Research into the photopolymerization of bio-based methacrylates is also underway, which could offer a more energy-efficient and controlled method of polymerization. researchgate.net

Chemical Recycling Processes for Methacrylate Polymers

Chemical recycling offers a promising route to a circular economy for methacrylate polymers by breaking them down into their constituent monomers, which can then be repolymerized. Several methods for the depolymerization of polymethacrylates, which would be applicable to polymers containing this compound, have been developed.

Thermal depolymerization is a well-established method for recycling poly(methyl methacrylate) (PMMA), achieving high monomer yields. google.comgoogle.com This process can be enhanced by the use of microwave absorbers like carbon black, which allows for rapid and efficient decomposition of the polymer. google.com

More recent research has focused on developing catalyst-free depolymerization methods. One such approach involves incorporating a small amount of a comonomer with thermolytically labile pendent groups into the polymer chain. nsf.gov This allows for the depolymerization of high molecular weight polymethacrylates at lower temperatures than traditional pyrolysis, with high monomer recovery. nsf.gov Another innovative strategy utilizes the end-groups of polymers synthesized by Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to initiate depolymerization at relatively low temperatures (around 120 °C) without a catalyst. chimia.chethz.ch This method has shown high conversion rates back to the monomer. chimia.chethz.ch

Table 3: Chemical Recycling Methods for Polymethacrylates

Recycling Method Description Key Advantages Reference(s)
Thermal Depolymerization Heating the polymer to break it down into monomers. High monomer yield for PMMA. google.comgoogle.com
Microwave-Assisted Pyrolysis Using microwave energy to heat the polymer, often with a microwave absorber. Rapid and efficient decomposition. google.com
Pendent Group Activated Depolymerization Incorporation of thermolytically labile comonomers to initiate depolymerization. Catalyst-free, efficient for high molecular weight polymers. nsf.govnih.gov
RAFT End-Group Initiated Depolymerization Utilizing the end-groups of RAFT polymers to trigger unzipping at lower temperatures. Catalyst-free, high conversion rates, low temperature. chimia.chethz.ch

Development of Biodegradable this compound Composites

Incorporating this compound into biodegradable composites is an emerging area of research aimed at creating materials with specific functionalities that can break down in the environment after their intended use.

One area of exploration is in the medical field, with patents describing the use of this compound in biodegradable synthetic bone composites. google.com The inclusion of this compound in such composites could be to tailor the mechanical properties or the degradation rate of the material.

In another approach, dothis compound (a close structural relative of this compound) has been used to modify the surface of natural fibers like coir. researchgate.net This treatment increases the crystallinity and water repellency of the fibers, which could make them more suitable for use as reinforcement in biodegradable polymer matrices. researchgate.net While the primary goal of this research was to improve the properties of the natural fibers, the resulting composites could exhibit enhanced biodegradability depending on the chosen matrix polymer.

The development of biodegradable polymers often involves synthesizing polymers with hydrolyzable linkages in their backbone. diva-portal.org While polymethacrylates themselves are generally not biodegradable, copolymerizing this compound with monomers that introduce biodegradable segments, or blending it with biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), could lead to the creation of partially biodegradable composites with tailored properties. mdpi.comresearchgate.netnih.gov

Computational Modeling and Simulation in Decyl Methacrylate Research

Molecular Dynamics (MD) Simulations of Decyl Methacrylate (B99206) Polymer Systems

| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | MD simulations can predict the Tg of PDMA, which is heavily influenced by its long decyl side chain. researchgate.net |

This table is generated based on principles of polymer simulation and is for illustrative purposes.

When decyl methacrylate is copolymerized with other monomers, the resulting copolymers can exhibit self-assembly, forming ordered nanostructures like micelles or lamellae. MD simulations are a powerful tool for predicting and understanding these self-assembly processes. By using appropriate force fields (e.g., OPLS-AA), simulations can model how the different polymer blocks interact with each other and with a solvent to drive the formation of these structures.

Key parameters such as the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between different polymer segments, can be estimated from simulations. This information is crucial for predicting the phase behavior of block copolymers containing this compound. For example, in a block copolymer of this compound and a hydrophilic monomer, MD simulations could predict the formation of micelles in an aqueous environment, with the hydrophobic PDMA blocks forming the core and the hydrophilic blocks forming the corona. These predictions can be validated against experimental techniques like Small-Angle X-ray Scattering (SAXS) or Transmission Electron Microscopy (TEM).

Prediction of Polymer Chain Dynamics and Structure

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Monomer and Polymer Interactions

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for studying the electronic structure of molecules. wpmucdn.commdpi.com These calculations can be applied to understand the fundamental interactions between this compound monomers and within the resulting polymer. Unlike MD simulations, which rely on classical force fields, QM methods solve the electronic Schrödinger equation to provide detailed information about bond energies, reaction pathways, and intermolecular forces.

QM calculations can be used to:

Determine Monomer Properties: Calculate the geometry, charge distribution, and reactivity of the this compound monomer.

Analyze Polymerization Reactions: Investigate the energetics of the polymerization process, including the initiation, propagation, and termination steps. wpmucdn.com For example, DFT has been used to study the thermal self-initiation mechanisms of acrylates and methacrylates, providing insights that are difficult to obtain experimentally. wpmucdn.com

Calculate Interaction Energies: Quantify the strength of non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between polymer chains or between the polymer and other molecules. This is crucial for understanding polymer solubility and compatibility in blends.

Refine Force Fields: Data from QM calculations can be used to develop and refine the parameters used in classical MD simulations, improving the accuracy of these larger-scale models. nih.gov

Predictive Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Predictive Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) are computational modeling techniques used to correlate the chemical structure of a compound with its physical, chemical, or biological activity. researchgate.netscielo.br These models are built by developing mathematical relationships between calculated molecular descriptors (which encode structural features) and experimentally measured properties. nih.govnih.gov

For this compound and its derivatives, QSAR models can be developed to predict a wide range of properties:

Material Properties: Predicting physical properties like glass transition temperature (Tg), density, or refractive index based on monomer structure. nih.gov Machine learning approaches, such as Gaussian process regression, have been used to build models that predict Tg from molecular descriptors. nih.gov

Biological Activity: Assessing potential biological effects, such as skin sensitization or aquatic toxicity. nih.govoup.com QSAR models for skin sensitization, for instance, use descriptors derived from molecular structure to classify compounds into categories like "non-weak," "moderate," or "strong" sensitizers. oup.com

Performance in Applications: Predicting the performance of this compound-based polymers in specific applications, such as their effectiveness as lubricant additives or in dental materials.

The development of a QSAR model typically involves selecting a set of molecules with known activity, calculating a large number of molecular descriptors for each, and then using statistical methods like multiple linear regression or machine learning algorithms to build and validate a predictive model. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor Type Example Descriptors Relevance
1D Descriptors Molecular Weight, Atom Count, Bond Count Basic constitutional properties of the monomer/polymer unit. nih.gov
2D Descriptors Topological Indices (e.g., Connectivity Indices), 2D Autocorrelations Describe the topology and connectivity of the molecule, encoding information about branching and shape. nih.gov
3D Descriptors Van der Waals Volume, Dipole Moment, Radius of Gyration, Surface Area Depend on the 3D conformation of the molecule and are important for describing intermolecular interactions. nih.gov

| Quantum Chemical Descriptors | HOMO/LUMO Energies, Partial Charges, Polarizability | Derived from QM calculations, these describe the electronic properties and reactivity of the molecule. researchgate.net |

This table is generated based on general QSAR principles and is for illustrative purposes.

Mechanistic Computational Models for Polymerization Processes

Mechanistic computational models aim to simulate the chemical reactions that occur during polymerization, providing a detailed understanding of the kinetics and the resulting polymer microstructure. doi.org These models go beyond the physical dynamics of MD to explicitly simulate chemical bond formation and breaking.

For this compound, these models can be used to simulate free-radical polymerization, a common method for its synthesis. Such models can account for key reaction steps including:

Initiation: The generation of initial radical species.

Propagation: The addition of monomer units to the growing polymer chain.

Termination: The reaction between two radical chains to end polymerization.

Chain Transfer: The transfer of a radical to a monomer, solvent, or another polymer chain, which can affect the molecular weight of the final polymer. wpmucdn.com

By simulating these competing reactions, mechanistic models can predict critical outcomes of the polymerization process, such as monomer conversion over time, the average molecular weight and molecular weight distribution of the polymer, and the prevalence of structural defects. doi.org For example, coupled matrix-based Monte Carlo models have been successfully used to simulate the free-radical polymerization of methyl methacrylate, providing excellent agreement with experimental data on monomer conversion and average chain lengths. doi.org Similar approaches could be applied to this compound to optimize reaction conditions for desired polymer characteristics.

In Silico Screening and Design of this compound-Based Materials

In silico (i.e., computational) screening and design leverage the predictive power of the aforementioned modeling techniques to accelerate the discovery of new materials with specific target properties. nih.govmdpi.com Instead of synthesizing and testing a vast number of candidate materials in the lab, computational methods can rapidly screen large virtual libraries of compounds and identify the most promising candidates for experimental validation.

For this compound-based materials, this approach can be used to:

Design Novel Copolymers: Virtually screen different comonomers to be polymerized with this compound to achieve desired properties, such as specific mechanical strength, thermal stability, or adhesive characteristics.

Optimize Formulations: Predict the performance of this compound polymers in multicomponent formulations, such as coatings, adhesives, or lubricants. polysciences.com For example, QSAR models could guide the design of new acrylate (B77674) monomers to create biomaterials that inhibit the formation of foam cells in arteries. nih.gov

Screen for Specific Functionalities: In the context of functional materials like molecularly imprinted polymers (MIPs), computational methods can screen libraries of functional monomers (like this compound) and cross-linkers to find the optimal combination for binding a specific target molecule. mdpi.com This involves using MD and QM to simulate the pre-polymerization complex and predict the binding affinity of the final imprinted polymer. mdpi.commdpi.com

This rational, in silico design process significantly reduces the time and cost associated with traditional trial-and-error material development, enabling a more targeted and efficient approach to creating new high-performance materials based on this compound.

Q & A

Q. What are the standard methods for synthesizing decyl methacrylate with high purity, and how can experimental parameters be optimized?

this compound is typically synthesized via esterification of methacrylic acid with decyl alcohol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). To achieve high purity, researchers should employ vacuum distillation to remove unreacted monomers and byproducts . Advanced protocols, such as photoinitiated graft polymerization, utilize this compound as a matrix monomer combined with crosslinkers (e.g., hexanediol dimethacrylate) and UV initiators (e.g., 2,2-dimethoxy-2-phenylacetophenone). Reaction conditions (e.g., inert atmosphere, stoichiometric ratios) must be rigorously monitored to minimize side reactions .

Q. How should this compound be characterized to confirm structural integrity and purity?

Key characterization techniques include:

  • NMR spectroscopy : To verify the absence of residual monomers and confirm ester group formation (e.g., peaks at δ 5.5–6.1 ppm for methacrylate vinyl protons) .
  • HPLC : To assess purity by quantifying residual methacrylic acid or decyl alcohol.
  • FTIR : Peaks at ~1720 cm⁻¹ (C=O stretching) and 1635 cm⁻¹ (C=C stretching) confirm methacrylate functionality .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for applications requiring high-temperature resistance .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation.
  • Waste Management : Collect polymerized residues separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be integrated into nanostructured materials for sensing applications?

this compound’s hydrophobicity and copolymer compatibility make it ideal for fabricating fluorescent nanosensors. For example, it forms a liquid polymer matrix in potassium-selective nanosensors, where ionophores are embedded. These sensors rely on ion-exchange mechanisms, with this compound enhancing membrane stability and selectivity in biological systems (e.g., rat glioma cells). Optimization involves tuning the crosslinker ratio and ionophore concentration to balance sensitivity and response time .

Q. What strategies resolve contradictions in reported reactivity ratios during copolymerization of this compound with hydrophilic monomers?

Discrepancies in reactivity ratios (e.g., with acrylic acid) often arise from solvent polarity or initiation methods. To address this:

  • Use low-polarity solvents (e.g., toluene) to reduce chain-transfer reactions.
  • Employ controlled radical polymerization (RAFT or ATRP) to achieve precise monomer sequencing.
  • Validate results using dual-detection SEC (light scattering and viscometry) to assess copolymer composition heterogeneity .

Q. How does the alkyl chain length of this compound influence its performance in biomedical hydrogels?

The C10 alkyl chain enhances hydrophobicity, improving mechanical strength and reducing swelling in aqueous environments. Comparative studies with shorter-chain analogs (e.g., butyl methacrylate) show this compound-based hydrogels exhibit higher fracture toughness (≥5 MPa) and slower drug release kinetics. However, excessive chain length (>C12) may compromise biocompatibility due to reduced cellular adhesion .

Q. What computational modeling approaches predict the phase behavior of this compound in block copolymer systems?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model self-assembly into micelles or lamellar structures. Parameters such as Flory-Huggins interaction parameters (χ) and packing density are critical. Experimental validation via SAXS or TEM is recommended to refine simulation accuracy, particularly for systems with additives like ionic surfactants .

Methodological Considerations

  • Experimental Reproducibility : Document exact molar ratios, catalyst batches, and purification steps (e.g., distillation thresholds) to enable replication .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks in copolymer characterization .
  • Ethical Compliance : Adhere to institutional guidelines for toxicological assessments, especially in biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.